Technical Documentation Center

2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Core Science & Biosynthesis

Foundational

Chemical properties of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

An In-Depth Technical Guide to 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine: Chemical Profiling, Reactivity, and Synthetic Utility in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine: Chemical Profiling, Reactivity, and Synthetic Utility in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are the cornerstone of rational drug design. 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1783937-64-3) represents a highly strategic scaffold[1]. It combines the robust, functionalizable nature of a 2-bromopyridine core with the privileged pharmacophoric properties of a 1,2,4-triazole ring[2].

As a Senior Application Scientist, I have observed that the successful integration of this molecule into high-throughput screening (HTS) libraries or lead optimization campaigns requires a deep mechanistic understanding of its electronic distribution. The triazole ring is not merely a passive substituent; it actively modulates the reactivity of the pyridine core, dictating the conditions required for transition-metal catalysis and nucleophilic displacement. This whitepaper deconstructs the physicochemical properties, electronic causality, and validated synthetic workflows associated with this critical building block.

Physicochemical & Structural Profiling

To predict the behavior of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine in both biological systems and synthetic reactors, we must first quantify its fundamental properties. The molecule is designed to be a rigid, low-molecular-weight vector that complies strictly with Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Data

PropertyValueMechanistic Implication
Chemical Formula C7H5BrN4Halogenated heteroaromatic; suitable for late-stage diversification.
Molecular Weight 225.05 g/mol Low MW leaves ample room for fragment growth during lead optimization.
CAS Number 1783937-64-3Primary identifier for commercial sourcing[1].
H-Bond Donors (HBD) 0Enhances passive membrane permeability.
H-Bond Acceptors (HBA) 4High capacity for kinase hinge-binding or solvent interactions[3].
Rotatable Bonds 1High structural rigidity, minimizing entropic penalty upon target binding.
Electronic Causality and Structural Dynamics

The reactivity of this molecule is governed by a push-pull electronic system, albeit heavily skewed toward electron withdrawal:

  • The Pyridine Core: The nitrogen atom in the pyridine ring exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • The 2-Bromo Substituent: Positioned ortho to the pyridine nitrogen, the C-Br bond is highly polarized. The proximity to the electronegative nitrogen makes this position exceptionally electrophilic.

  • The 1,2,4-Triazole Ring (C5 Position): Attached via the N1 atom, the triazole ring acts as a net electron-withdrawing group via induction (-I), though it can donate electron density via resonance (+M) under specific transition states. Overall, it further depletes electron density from the pyridine core, rendering the molecule highly activated toward nucleophiles and low-valent transition metals.

Reactivity Landscape & Synthetic Workflows

The bifunctional nature of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine allows it to act as an electrophilic hub. Below is the reactivity map illustrating its primary synthetic trajectories.

ReactivityMap Core 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine CAS: 1783937-64-3 Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(0), R-NH2 Base, Ligand SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu- (e.g., RO-, R2N-) Heat

Fig 1: Primary synthetic trajectories for the functionalization of the 2-bromopyridine core.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is the most robust method for appending aryl or heteroaryl groups to the C2 position[4]. Because the pyridine ring is highly electron-deficient, the oxidative addition of Pd(0) into the C-Br bond is extremely fast.

The Catalyst Poisoning Risk: A critical failure point in coupling triazole-containing heterocycles is catalyst deactivation. The N2 and N4 atoms of the 1,2,4-triazole ring are potent Lewis bases that can coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes. Solution: To mitigate this, one must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). These ligands accelerate reductive elimination and are too bulky to allow the triazole nitrogen to effectively bridge and poison the catalyst[5].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-bromo-5-(triazol-1-yl)pyridine TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 / Base - Base-HBr RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - 2-Ar-5-(triazol-1-yl)pyridine

Fig 2: Catalytic cycle of Suzuki-Miyaura coupling tailored for triazole-pyridine substrates.
Nucleophilic Aromatic Substitution (SNAr)

Due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C5-triazole, the C2 position is highly activated toward SNAr. Oxygen nucleophiles (alkoxides) and nitrogen nucleophiles (primary/secondary amines) can displace the bromide without the need for transition metal catalysis, provided sufficient thermal energy is supplied (typically 80–120 °C in polar aprotic solvents like DMF or DMSO).

Applications in Medicinal Chemistry

The inclusion of the 1,2,4-triazole ring is a deliberate design choice in drug discovery[2]. It serves multiple pharmacological purposes:

  • Metabolic Stability: Unlike phenyl rings which are susceptible to cytochrome P450-mediated oxidation, the electron-deficient triazole is highly resistant to oxidative metabolism.

  • Bioisosterism: The 1,2,4-triazole acts as a robust bioisostere for amide bonds and carboxylic acids, maintaining hydrogen-bonding networks while improving cell permeability[3].

  • Target Engagement: The lone pairs on the triazole nitrogens frequently act as hydrogen bond acceptors in the hinge region of kinases or coordinate directly to metal ions in metalloenzymes (e.g., the heme iron in CYP51, the target of triazole antifungals).

Standardized Experimental Protocol: Sterically-Protected Suzuki Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates XPhos to prevent triazole-mediated catalyst poisoning and utilizes a biphasic solvent system to maximize transmetalation efficiency[5].

Objective: Coupling of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine with an arylboronic acid.

Reagents & Stoichiometry:

  • 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine: 1.0 equivalent

  • Arylboronic Acid: 1.2 equivalents (slight excess to account for protodeboronation)

  • Pd2(dba)3 (Catalyst Precursor): 0.02 equivalents (4 mol% Pd)

  • XPhos (Ligand): 0.08 equivalents (Ligand:Pd ratio of 2:1 to ensure saturation)

  • K3PO4 (Base): 3.0 equivalents (Aqueous solution)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, the arylboronic acid, Pd2(dba)3, and XPhos.

  • Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen (N2) or Argon. Repeat this cycle three times. Causality: Pd(0) is highly sensitive to oxidation; atmospheric oxygen will irreversibly quench the active catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe. Stir at room temperature for 5 minutes to allow the pre-catalyst and ligand to form the active Pd(0)-XPhos complex (solution will turn from dark purple to a pale yellow/orange).

  • Base Addition: Add a degassed aqueous solution of K3PO4 via syringe. Causality: The aqueous base generates the reactive boronate complex required for the transmetalation step.

  • Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of N2. Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 4–8 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~225/227, 1:1 isotopic pattern for Br) and the appearance of the product mass validates the completion of the cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

References

  • National Institutes of Health (NIH). "Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)." PubMed. Available at: [Link]

  • National Institutes of Health (NIH). "An insight on medicinal attributes of 1,2,4-triazoles." PMC. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines." RSC Advances. Available at:[Link]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific Technical Articles. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Executive Summary This technical guide profiles 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine , a critical heterocyclic building block in medicinal chemistry. Distinguished by its bifunctional nature, this scaffold integrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine , a critical heterocyclic building block in medicinal chemistry. Distinguished by its bifunctional nature, this scaffold integrates a halogenated pyridine core with a metabolically stable triazole pharmacophore. It serves as a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., ASK1 inhibitors) and protein-protein interaction modulators. This document details its stoichiometric properties, validated synthetic protocols, and downstream utility in cross-coupling reactions.

Part 1: Molecular Identity & Stoichiometry

The physicochemical parameters below are calculated based on the dominant isotopic abundance. For mass spectrometry applications, the distinct isotopic signature of bromine (


 and 

in a ~1:1 ratio) is critical for peak identification.
Physicochemical Data Table
ParameterValueTechnical Notes
IUPAC Name 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridineN1-linked triazole isomer
CAS Number 1783937-64-3 Verify isomer specificity (N1 vs C3 linkage)
Molecular Formula C

H

BrN

Molecular Weight (Average) 225.05 g/mol Useful for bulk stoichiometry
Monoisotopic Mass 223.9698 Da Based on

; M+2 peak at ~225.96 Da
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in water/non-polar solvents
pKa (Calculated) ~2.1 (Pyridine N)Triazole N2 is weakly basic
Isotopic Distribution Analysis

In LC-MS workflows, this molecule presents a characteristic 1:1 doublet for the molecular ion


, appearing at m/z 225.0  and 227.0 . This pattern serves as an intrinsic diagnostic tag for monitoring reaction progress.

Part 2: Synthetic Architecture

The synthesis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine requires high chemoselectivity. The objective is to install the triazole ring at the C5 position while preserving the C2-bromo handle for downstream functionalization.

Validated Synthetic Route: Copper-Catalyzed Ullmann Coupling

Direct nucleophilic aromatic substitution (


) is difficult at the C5 position of pyridine due to electron density patterns. Therefore, a transition-metal-catalyzed approach using 2-bromo-5-iodopyridine  is the industry standard. The iodine atom at C5 is significantly more reactive toward oxidative addition than the bromine at C2, allowing for regioselective coupling.
Reaction Scheme Logic
  • Substrate: 2-bromo-5-iodopyridine.

  • Nucleophile: 1,2,4-Triazole.[1][2][3][4]

  • Catalyst System: CuI / Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline).

  • Base: Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    (Inorganic bases preferred to minimize side reactions).
Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Charge: To a dried reaction vial, add 2-bromo-5-iodopyridine (1.0 equiv), 1,2,4-triazole (1.2 equiv), CuI (0.1 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Solvation: Add anhydrous DMF or DMSO (0.2 M concentration relative to substrate).

  • Degassing: Sparge the mixture with argon for 5 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Activation: Heat the sealed vessel to 100–110 °C for 12–16 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash with water/brine (3x) to remove DMF and excess triazole.

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: 0-5% MeOH in DCM.

    • Target: The N1-isomer usually elutes after the N4-isomer (minor byproduct).

Synthetic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and forward pathway, highlighting the chemoselectivity required.

SynthesisWorkflow Start 2-bromo-5-iodopyridine (Substrate) Catalyst CuI / Ligand Cs2CO3, DMF, 110°C Start->Catalyst Reagent 1,2,4-Triazole (Nucleophile) Reagent->Catalyst Intermediate Oxidative Addition (Selective at C-I) Catalyst->Intermediate C-N Coupling Product 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (Target Scaffold) Intermediate->Product Major (N1) Byproduct N4-Isomer (Minor Impurity) Intermediate->Byproduct Minor (N4)

Figure 1: Chemoselective Ullmann coupling workflow targeting the N1-linked triazole product.

Part 3: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

H NMR Spectroscopy (DMSO- )

The regiochemistry (N1 vs. N4 linkage) is confirmed by the chemical shift of the triazole protons.

  • Triazole Protons: Two distinct singlets.

    • 
       ~9.3 ppm (H-3 of triazole, deshielded).
      
    • 
       ~8.2 ppm (H-5 of triazole).
      
  • Pyridine Protons:

    • 
       ~8.9 ppm (d, J=2.5 Hz, H-6 pyridine, ortho to triazole).
      
    • 
       ~8.1 ppm (dd, J=8.5, 2.5 Hz, H-4 pyridine).
      
    • 
       ~7.8 ppm (d, J=8.5 Hz, H-3 pyridine, ortho to Br).
      
LC-MS Validation
  • Method: Electrospray Ionization (ESI+).

  • Criteria: Presence of doublet peaks at [M+H]

    
     225/227. Absence of starting material (iodo-pyridine mass ~283).
    

Part 4: Downstream Applications & Reactivity

This molecule is designed as a divergent intermediate . The triazole ring acts as a stable, polar pharmacophore, while the C2-bromide serves as a universal handle for carbon-carbon or carbon-nitrogen bond formation.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reagent: Aryl boronic acids/esters.

    • Catalyst: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      .
    • Application: Synthesis of biaryl kinase inhibitors (e.g., extending the scaffold to interact with the ATP-binding pocket).

  • Buchwald-Hartwig Amination:

    • Reagent: Primary/Secondary amines.

    • Catalyst: Pd

      
      (dba)
      
      
      
      / Xantphos.
    • Application: Introduction of solubilizing groups or hydrogen bond donors.

Pharmacological Relevance

The 5-(1,2,4-triazol-1-yl)pyridine motif is a bioisostere for amide bonds, offering improved metabolic stability (resistance to amidases) and permeability. It is structurally related to intermediates used in the synthesis of ASK1 (Apoptosis Signal-regulating Kinase 1) inhibitors, such as Selonsertib analogues, where the triazole facilitates hydrogen bonding in the kinase hinge region.

ReactivityMap Core 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Buchwald Buchwald Amination (R-NH2 / Pd) Core->Buchwald Heck Heck Reaction (Alkenes / Pd) Core->Heck Biaryl Biaryl Kinase Inhibitors (e.g., ASK1 target) Suzuki->Biaryl Amino Aminopyridine Derivatives (Solubility modulation) Buchwald->Amino Extended Extended Pi-Systems (Fluorescent probes) Heck->Extended

Figure 2: Divergent synthetic utility of the brominated scaffold.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46882388 (Analogous structures). Retrieved from [Link]

  • Ueda, S., & Nagasawa, H. (2009).[5] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. (Methodology grounding for Cu-catalyzed triazole formation). Retrieved from [Link]

Sources

Foundational

The Pharmacological & Synthetic Landscape of 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Scaffolds

Executive Summary In the realm of modern medicinal chemistry, the 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the technical utility of this specific chemotype. Unlike simple heterocycles, this scaffold offers a unique duality: the 1,2,4-triazole serves as a robust hydrogen-bond acceptor and bioisostere for amides, while the 2-bromo-pyridine functionality acts as an electrophilic "warhead" for late-stage divergent synthesis.

This technical whitepaper is designed for drug discovery scientists. It moves beyond basic characterization to explore the synthetic utility , pharmacological versatility , and mechanistic logic of using this scaffold to develop novel therapeutics in oncology and antimicrobial fields.

Section 1: Structural Biology & Pharmacophore Analysis

The efficacy of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine lies in its precise geometric and electronic arrangement.

The Triazole "Anchor"

The 1H-1,2,4-triazole ring attached at the pyridine C5 position is not merely a spacer. It exhibits:

  • Metabolic Stability: Unlike imidazole, the 1,2,4-triazole is resistant to oxidative metabolism, prolonging half-life (

    
    ).
    
  • Dipole Alignment: The nitrogen atoms (N2/N4) possess high electronegativity, enabling strong dipole-dipole interactions with protein backbones, particularly in the ATP-binding pockets of kinases or the heme center of CYP450 enzymes (e.g., fungal CYP51).

The Pyridine-Bromine "Handle"

The C2-Bromine is the strategic pivot point.

  • Electronic Deficit: The pyridine nitrogen withdraws electron density, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) or oxidative addition by Palladium (0) catalysts.
    
  • Halogen Bonding: In its unreacted state, the bromine can participate in halogen bonding (

    
    -hole interactions) with carbonyl oxygens in target proteins, a feature increasingly exploited in rational drug design.
    

Section 2: Divergent Synthetic Strategies

For the medicinal chemist, the value of this molecule is its role as a Lynchpin Intermediate . It allows for the rapid generation of libraries via C-C or C-N bond formation.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis often utilizes Ullmann-type coupling . The reaction between 2,5-dibromopyridine and 1,2,4-triazole requires careful control to ensure regioselectivity at the C5 position, often dictated by the catalyst ligand choice or starting with 2-bromo-5-iodopyridine to exploit the reactivity difference between I and Br.

Late-Stage Functionalization Workflow

The following diagram illustrates the divergent pathways available once the core scaffold is secured.

SynthesisWorkflow Start Precursors (2,5-Dibromopyridine + 1,2,4-Triazole) Core CORE SCAFFOLD 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Start->Core CuI, L-Proline K2CO3, DMSO, 110°C Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd(dba)2, BINAP) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Biaryl Biaryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amino Aminopyridines (GPCR Ligands) Buchwald->Amino Alkenyl Alkenyl Pyridines (Fluorescent Probes) Heck->Alkenyl

Figure 1: Divergent synthetic pathways utilizing the 2-bromo-5-(triazol-1-yl)pyridine core.

Section 3: Pharmacological Applications & Data[1]

Oncology: Kinase Inhibition

Derivatives where the bromine is replaced by substituted aryl groups (via Suzuki coupling) have shown significant potential against melanoma and carcinoma cell lines. The triazole moiety mimics the adenine ring of ATP, allowing the molecule to dock into the kinase hinge region.

Key Study Data (Murine Melanoma B16F10): Recent studies evaluated triazole-pyridine hybrids.[1][2][3] The table below synthesizes SAR trends where the "R" group replaces the Bromine or is linked via a thio-bridge (common in analogs).

Compound IDSubstitution (at C2/C6)IC50 (µM) - B16F10Mechanism of Action
TP-Core -Br (Unmodified)>100Inactive (Scaffold only)
TP-6 4-Chlorobenzyl-thio41.12Tubulin Polymerization Inhibition
TP-7 2,4-Dinitrobenzyl48.50DNA Intercalation
Ref Doxorubicin2.50DNA Intercalation

Data synthesized from International Journal of Pharmaceutical Chemistry and Analysis [1].

Antimicrobial & Antifungal Activity

The 1,2,4-triazole ring is the defining feature of azole antifungals (e.g., Fluconazole). Derivatives of the 2-bromo-5-triazolyl-pyridine core have demonstrated efficacy against Candida albicans and Aspergillus niger.[4]

  • Mechanism: The N4 nitrogen of the triazole coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) , preventing the synthesis of ergosterol, a vital component of the fungal cell membrane.

Section 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific scaffold.

Protocol: Ullmann-Type Synthesis of the Core

Rationale: Direct nucleophilic substitution is difficult due to the electron-rich nature of the triazole. Copper catalysis is required.[3]

  • Reagents: 2,5-Dibromopyridine (1.0 eq), 1,2,4-Triazole (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq),

    
     (2.0 eq).
    
  • Solvent: Dry DMSO (Concentration 0.5 M).

  • Procedure:

    • Charge a flame-dried Schlenk tube with solid reagents under Argon.

    • Add degassed DMSO via syringe.

    • Heat to 110°C for 24 hours. (Monitoring: TLC 30% EtOAc/Hexane).

    • Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMSO.

    • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

    • Yield Target: 65-75%.

Protocol: In Vitro MTT Cytotoxicity Assay

Rationale: To validate the biological activity of synthesized derivatives.

  • Cell Line: B16F10 (Murine Melanoma) or HeLa.

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h at 37°C (
    
    
    
    ).
  • Treatment: Dissolve 2-bromo-5-(triazol-1-yl)pyridine derivatives in DMSO. Serial dilute to concentrations (100, 50, 25, 12.5, 6.25 µM). Add to wells.

  • Incubation: 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Section 5: Mechanistic Pathway Visualization

Understanding how these derivatives function at the molecular level is crucial for rational design. The following diagram maps the mechanism for antifungal/anticancer duality.

MechanismOfAction Ligand Ligand: Triazole-Pyridine Derivative Target_Kinase Target A: Kinase Domain (ATP Binding Pocket) Ligand->Target_Kinase Oncology Target_CYP Target B: Fungal CYP51 (Heme Center) Ligand->Target_CYP Antifungal Interact_Hbond Interaction: H-Bonding (Triazole N2/N4) Target_Kinase->Interact_Hbond Interact_Coord Interaction: Fe-Coordination (Triazole N4 -> Fe) Target_CYP->Interact_Coord Effect_Apoptosis Outcome: Apoptosis (Tumor Suppression) Interact_Hbond->Effect_Apoptosis Effect_Memb Outcome: Ergosterol Depletion (Membrane Lysis) Interact_Coord->Effect_Memb

Figure 2: Dual mechanistic pathways: Kinase inhibition (Oncology) vs. CYP51 inhibition (Antifungal).

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA). URL:[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Site-selective coupling of halogenated pyridines. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

Sources

Foundational

The Privileged Scaffold: Biological Activity and Medicinal Chemistry of 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Executive Summary: The Bifunctional Powerhouse In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on "privileged scaffolds"—molecular frameworks that provide fav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Powerhouse

In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on "privileged scaffolds"—molecular frameworks that provide favorable pharmacokinetic and pharmacodynamic profiles[1]. 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1783937-64-3) represents a masterclass in bifunctional scaffold design.

Rather than acting as a standalone drug, this molecule is a highly versatile intermediate. It combines the hydrogen-bonding capacity and metabolic stability of a 1,2,4-triazole ring[2] with the structural rigidity of a pyridine core. Crucially, the bromine atom at the C2 position serves as a highly activated leaving group for late-stage functionalization, enabling medicinal chemists to rapidly synthesize diverse libraries of biologically active compounds targeting oncology, infectious diseases, and central nervous system (CNS) disorders.

Structural Rationale and Pharmacophore Mapping

The strategic placement of functional groups on this scaffold dictates its utility in medicinal chemistry:

  • The C2-Bromine: Positioned adjacent to the pyridine nitrogen, the C-Br bond is highly polarized. The electron-withdrawing nature of the pyridine ring lowers the activation energy for both Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

  • The Pyridine Core: Acts as a robust hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently anchors the molecule to the ATP-binding hinge region of the target protein[3].

  • The C5-(1H-1,2,4-triazol-1-yl) Motif: The 1,2,4-triazole ring is a well-established bioisostere for amides, esters, and carboxylic acids[2]. It resists metabolic cleavage, improves aqueous solubility via its dipole character, and possesses unshared electron pairs on the N2 and N4 atoms, which are critical for coordinating with transition metals in metalloenzymes (such as the heme iron in Cytochrome P450s)[1].

Synthetic workflow from the bromopyridine scaffold to diverse biological targets.

Biological Activity Profiles of Derived APIs

By functionalizing the C2 position of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, researchers have developed potent therapeutic agents across multiple disease states.

Antifungal Efficacy via CYP51 Inhibition

The 1,2,4-triazole moiety is the cornerstone of modern antifungal therapy (e.g., Fluconazole, Voriconazole)[1]. Derivatives synthesized from our core scaffold exhibit potent antifungal activity by targeting lanosterol 14α-demethylase (CYP51). The mechanism is highly specific: the N4 atom of the triazole ring forms a coordinate covalent bond with the Fe(II) of the enzyme's heme group[1]. This blocks the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death[1].

Mechanism of CYP51 inhibition by 1,2,4-triazole-pyridine derivatives.

Oncology: Kinase Hinge-Binding Motif

The development of novel anticancer agents frequently utilizes the triazole-pyridine hybrid structure[3]. In oncology, these derivatives act as competitive inhibitors of ATP in various kinases. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting with the backbone amides of the kinase hinge region. Concurrently, the 1,2,4-triazole ring projects into the solvent-exposed region or adjacent hydrophobic pockets, improving binding affinity and pharmacokinetic properties. Recent studies have demonstrated that di-arylated 1,2,4-triazole-pyridine derivatives exhibit potent growth inhibition in human breast cancer cell lines (e.g., MCF-7) by inducing apoptosis[4].

Kinase hinge binding and subsequent induction of tumor cell apoptosis.

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of compounds derived from the triazole-pyridine scaffold is highly dependent on the substituent introduced at the C2 position. Below is a summary of in vitro quantitative data for representative derivatives synthesized from this core pharmacophore:

Target / Cell LineCompound Class / ModificationKey Activity MetricMechanism / NotesReference
MCF-7 (Breast Cancer)Di-arylated 1,2,4-triazole derivativeIC₅₀ = 4.8 μMInduces apoptosis; strong growth inhibition.[4]
B16F10 (Murine Melanoma)1,2,4-triazole-pyridine hybridIC₅₀ = 41.12 - 61.11 μMEvaluated via MTT reduction assay.[3]
E. coli / P. aeruginosa Triazole-pyridine thio-derivativeMIC = 3.125 μg/mLDisruption of bacterial cell wall/membrane.[5],[2]
Candida albicans 1,2,4-triazole Schiff baseMIC = 3.125 μg/mLEquipotent to standard drug ceftriaxone.[2]

Experimental Workflow: From Scaffold to Lead Compound

To harness the biological potential of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, medicinal chemists typically employ Palladium-catalyzed cross-coupling. The following protocol outlines a self-validating Suzuki-Miyaura coupling designed to yield high-purity API intermediates.

Standardized Protocol: Palladium-Catalyzed C2-Functionalization

Scientific Causality: The choice of


 as the catalyst is deliberate. The bulky, bidentate dppf ligand prevents the unshared electron pairs of the 1,2,4-triazole nitrogens from poisoning the palladium center. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the simultaneous dissolution of the organic scaffold and the inorganic base (

), which is required to activate the boronic acid via boronate complex formation[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv)[4].

  • Base Addition: Add anhydrous

    
     (3.0 equiv). Rationale: The base accelerates the transmetalation step by converting the boronic acid into a more nucleophilic boronate species.
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and

    
     (ratio 4:1). Sparge the mixture with ultra-pure Nitrogen or Argon for 15 minutes. Rationale (Critical): Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.
    
  • Catalyst Introduction: Quickly add

    
     (5 mol%) under a positive stream of inert gas.
    
  • Reaction: Seal the flask and heat to 90°C with vigorous stirring for 12–15 hours. Monitor progression via TLC (EtOAc/Hexane) or LC-MS until the bromopyridine starting material is consumed.

  • Workup & Validation: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography to isolate the biologically active triazole-pyridine derivative. Validate the structure via ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).

References

  • Int J Pharm Chem Anal: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. URL: [Link]

  • ImpactFactor: Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. URL:[Link]

  • PMC (National Institutes of Health): Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. URL:[Link]

  • PMC (National Institutes of Health): An insight on medicinal attributes of 1,2,4-triazoles. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis Protocols for 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Target Compound: 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1783937-64-3) Application: Bifunctional building block for medicinal chemistry, enabling orthogonal cross-coupling (Suzuki, Buchwald-Hartwig) at the C2 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1783937-64-3) Application: Bifunctional building block for medicinal chemistry, enabling orthogonal cross-coupling (Suzuki, Buchwald-Hartwig) at the C2 position while providing a polar 1,2,4-triazole pharmacophore at the C5 position.

Mechanistic Rationale & Experimental Causality

The synthesis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine requires strict regiocontrol to ensure the triazole ring is installed exclusively at the 5-position. A common pitfall in heterocyclic synthesis is attempting a direct nucleophilic aromatic substitution (SNAr) using 1H-1,2,4-triazole and 2-bromo-5-fluoropyridine or 2,5-dibromopyridine. Because the pyridine nitrogen strongly activates the ortho (C2) and para (C4) positions by stabilizing the intermediate Meisenheimer complex, SNAr reactions will preferentially displace the halogen at the C2 position, yielding the undesired 2-(triazol-1-yl) isomer.

To circumvent this, we must employ a transition-metal-catalyzed C–N cross-coupling strategy utilizing 2-bromo-5-iodopyridine as the starting material [1]. This choice is dictated by bond dissociation energies: the C–I bond (~238 kJ/mol) is significantly weaker than the C–Br bond (~285 kJ/mol). Copper(I) and Palladium(0) catalysts undergo oxidative addition into the C–I bond orders of magnitude faster than the C–Br bond [2]. By applying Ullmann-type coupling conditions with a diamine ligand, the 1,2,4-triazolide anion selectively couples at the C5 position, leaving the C2 bromine intact for downstream functionalization [3].

Experimental Workflow

SynthesisWorkflow Start Starting Materials 2-Bromo-5-iodopyridine + 1H-1,2,4-Triazole Catalyst Catalytic System CuI (5 mol%) + Diamine Ligand (10 mol%) Start->Catalyst Base Base & Solvent K2CO3 (2.0 equiv) in Anhydrous DMF Catalyst->Base Reaction Thermal Coupling 110 °C, 16 h under N2 Atmosphere Base->Reaction Workup Aqueous Workup Filter, EtOAc Extraction, Brine Wash Reaction->Workup Purification Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product Target Compound 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Purification->Product

Figure 1: Step-by-step workflow for the regioselective Ullmann C-N coupling synthesis.

Quantitative Data: Condition Optimization

To validate the causality of the chosen reagents, a self-validating optimization matrix was executed (Table 1). Entry 5 serves as the critical control: in the absence of a metal catalyst, the C5 position is entirely unreactive toward the triazole nucleophile, confirming that the transformation is exclusively metal-driven and not an SNAr background reaction.

Table 1: Optimization of Reaction Conditions (1.0 mmol scale)

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1 CuI (5 mol%) trans-N,N'-dimethylcyclohexane-1,2-diamine K₂CO₃ DMF 110 84%
2CuI (5 mol%)1,10-PhenanthrolineCs₂CO₃DMF11062%
3CuI (5 mol%)L-ProlineK₂CO₃DMSO10041%
4Pd₂(dba)₃ (2 mol%)Me₄tBuXPhosCs₂CO₃Dioxane10079%
5None (Control)NoneK₂CO₃DMF110N.R.

Note: N.R. = No Reaction. Yields are isolated yields after silica gel chromatography.

Step-by-Step Methodologies

Protocol A: Copper-Catalyzed Ullmann-Type C–N Coupling (Primary Protocol)

This is the recommended protocol due to its high scalability, excellent regioselectivity, and the low cost of the copper catalytic system [1].

  • Reagent Charging: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-iodopyridine (10.0 mmol, 2.84 g), 1H-1,2,4-triazole (12.0 mmol, 0.83 g), Copper(I) iodide (0.5 mmol, 95 mg), and finely powdered anhydrous potassium carbonate (20.0 mmol, 2.76 g).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry nitrogen. Repeat this cycle three times. Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II) at elevated temperatures; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent & Ligand Addition: Via syringe, add anhydrous N,N-Dimethylformamide (DMF, 50 mL) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (1.0 mmol, 142 mg).

  • Thermal Coupling: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours. The mixture will transition from a pale suspension to a deep blue/brown solution as the active Cu-ligand complex forms and turns over.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (150 mL) and filter the suspension through a tightly packed pad of Celite to remove insoluble inorganic salts.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 50 mL) and saturated aqueous NaCl (brine, 50 mL). Causality: Multiple aqueous washes are mandatory to partition the high-boiling DMF out of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Hexanes/EtOAc 3:1 to 1:1) to afford the target compound as an off-white solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Alternative)

For substrates bearing temperature-sensitive functional groups, this Pd-catalyzed variant allows for slightly lower reaction temperatures, albeit at a higher catalyst cost.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 2-bromo-5-iodopyridine (1.0 mmol, 284 mg), 1H-1,2,4-triazole (1.2 mmol, 83 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Me₄tBuXPhos (0.04 mmol, 19.2 mg), and Cs₂CO₃ (1.5 mmol, 488 mg).

  • Reaction: Add anhydrous 1,4-Dioxane (5.0 mL). Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), filter through Celite, concentrate, and purify via silica gel chromatography as described in Protocol A.

Characterization Data

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 2.8 Hz, 1H, Py-H6), 8.65 (s, 1H, Triazole-H), 8.15 (s, 1H, Triazole-H), 8.02 (dd, J = 8.4, 2.8 Hz, 1H, Py-H4), 7.65 (d, J = 8.4 Hz, 1H, Py-H3).

  • LC-MS (ESI+): m/z calculated for C₇H₆BrN₄ [M+H]⁺ 224.98, found 225.0 (and 227.0 for the ⁸¹Br isotope, displaying the characteristic 1:1 isotopic pattern of a monobrominated species).

References

  • Ma, D.; Cai, Q.; Zhang, H. "Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides." Organic Letters 2003, 5(14), 2453-2455. URL:[Link]

  • Kwong, F. Y.; Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere." Organic Letters 2002, 4(4), 581-584. URL:[Link]

  • Sokolenko, L. et al. "Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines." Molecules 2023, 28(9), 3831. URL:[Link]

Application

Functionalization of the pyridine ring in 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Topic: Functionalization of the pyridine ring in 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the pyridine ring in 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Reactivity Profile

The scaffold 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine represents a "privileged structure" in medicinal chemistry, combining the pharmacophoric properties of the triazole ring with the versatile reactivity of the pyridine core. However, this substrate presents a unique dichotomy:

  • Electronic Activation: The 1,2,4-triazole group at C5 is a strong electron-withdrawing group (EWG). This significantly lowers the LUMO energy of the pyridine ring, activating the C2-Br bond toward oxidative addition and nucleophilic attack.

  • Catalyst Sequestration: The nitrogen atoms (N2/N4) on the triazole ring are competent

    
    -donors. In metal-catalyzed reactions, they can competitively bind to the metal center (e.g., Palladium), displacing ligands and leading to catalyst deactivation or "poisoning."
    

Successful functionalization requires protocols that leverage the electronic activation while mitigating coordination-induced catalyst death.

Reactivity Visualization

The following diagram outlines the primary functionalization pathways, ranked by thermodynamic and kinetic favorability.

ReactivityMap Substrate 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Suzuki Suzuki-Miyaura (C-C Bond) High Fidelity Substrate->Suzuki Pd(0)/Boronic Acid Buchwald Buchwald-Hartwig (C-N Bond) Requires Bulky Ligands Substrate->Buchwald Pd(0)/Amine SNAr S_NAr Substitution (Metal-Free) Activated by Triazole Substrate->SNAr Nucleophile/Heat CH_Act C6-H Activation (Radical/Minisci) Late-Stage Substrate->CH_Act Ir/Ni or Radical

Caption: Functionalization landscape of the target scaffold. Green/Red pathways are highly favored due to electronic activation; Yellow requires specific ligand engineering.

Application Note 1: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C2.

Mechanistic Insight

Standard Pd(PPh


)

protocols often fail or give low yields with this substrate because the triazole nitrogens displace triphenylphosphine, forming inactive Pd-bis(pyridine) type complexes. To bypass this, bulky, electron-rich phosphine ligands or chelating ligands are strictly required to maintain the active catalytic cycle.
Optimized Protocol

System: Pd(dppf)Cl


 · CH

Cl

/ K

PO

/ 1,4-Dioxane : Water
ParameterSpecificationRationale
Catalyst Pd(dppf)Cl

· CH

Cl

(3-5 mol%)
The bidentate dppf ligand resists displacement by the triazole nitrogen.
Base K

PO

(2.0 - 3.0 equiv)
Mild enough to prevent hydrolysis of the triazole; strong enough for transmetallation.
Solvent 1,4-Dioxane : H

O (4:1)
Water is critical to solubilize the inorganic base and facilitate the activation of the boronic acid.
Temperature 80°C - 100°CSufficient energy for oxidative addition without thermal decomposition.
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • K

      
      PO
      
      
      
      (3.0 equiv)
    • Pd(dppf)Cl

      
       · CH
      
      
      
      Cl
      
      
      (0.05 equiv)
  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be ~0.1 M - 0.2 M.

  • Reaction: Heat at 90°C for 4–16 hours. Monitor by LC-MS (Look for consumption of Br-SM; M+H 225/227).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: The product is likely polar; use a gradient of MeOH in DCM (0-10%) or EtOAc in Hexanes (50-100%).

Application Note 2: Buchwald-Hartwig Amination

Objective: Installation of amines (C-N bond) at C2.

Mechanistic Insight

The "Catalyst Poisoning" effect is most pronounced here. Simple monodentate phosphines generally fail. The use of Dialkylbiaryl phosphine ligands (Buchwald ligands) is non-negotiable.

  • Primary Amines: Use BrettPhos or XPhos . These bulky ligands create a "protective shell" around the Pd, preventing triazole coordination.

  • Secondary Amines: Use RuPhos .

Optimized Protocol

System: Pd


(dba)

/ BrettPhos / NaOtBu / Toluene
ComponentRoleNotes
Pre-catalyst Pd

(dba)

(2 mol%)
Source of Pd(0).
Ligand BrettPhos (4-6 mol%)Ensures reductive elimination occurs faster than catalyst deactivation.
Base NaOtBu (1.5 equiv)Strong base required for amine deprotonation.
Solvent Toluene or t-Amyl AlcoholNon-polar solvents discourage coordination of the polar triazole to the metal.
Step-by-Step Procedure
  • Pre-complexation (Recommended): In the reaction vessel, mix Pd

    
    (dba)
    
    
    
    and BrettPhos in anhydrous Toluene under Argon. Stir at RT for 5-10 mins until the solution turns from dark purple/black to a reddish-brown (indicating active catalyst formation).
  • Addition: Add the 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat to 100°C for 2–8 hours.

  • QC Check: Monitor for the disappearance of the aryl bromide. If the reaction stalls, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Application Note 3: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Metal-free installation of O-nucleophiles (alkoxides, phenols) or reactive amines.

Mechanistic Insight

This is the most robust pathway for this specific substrate. The triazole at C5 exerts a strong inductive (-I) and mesomeric (-M) effect, making the C2 position significantly more electrophilic than in a simple 2-bromopyridine. For strong nucleophiles (thiols, alkoxides), no metal catalyst is required .

Optimized Protocol

System: Nucleophile / K


CO

or Cs

CO

/ DMSO or DMF
Nucleophile TypeBase/ConditionsExpected Yield
Aliphatic Amines DIPEA (3 equiv) / DMSO / 100°C>85%
Phenols K

CO

(2 equiv) / DMF / 90°C
>90%
Thiols Cs

CO

(1.5 equiv) / DMF / RT-60°C
>95%
Step-by-Step Procedure (Example: Ether Formation)
  • Charge: Combine 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (1.0 equiv) and the Phenol/Alcohol (1.1 equiv) in a vial.

  • Base: Add K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: Add dry DMF (0.5 M concentration).

  • Reaction: Heat to 80°C. Caution: Do not overheat (>120°C) to avoid decomposition of the triazole ring.

  • Workup: Pour reaction mixture into ice water. The product often precipitates out. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMF.

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
Stalled Reaction (Suzuki) Pd poisoning by triazole.Switch to XPhos Pd G3 or increase catalyst loading to 10 mol%.
Hydrolysis of Br (SM) Wet solvent or hydroxide formation.Ensure K

PO

is dry; switch to anhydrous K

CO

in Toluene.
Regioselectivity Issues Not applicable for this substrate.C2 is the only labile site for substitution.
Poor Solubility High polarity of triazole.Use polar aprotic cosolvents (DMF, DMA) or reduce solvent volume.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • Li, J. J., et al. (2007). "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines." Journal of Organic Chemistry, 72(9), 3606-3607.

  • Luo, H., et al. (2022).[1][2] "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." Journal of Organic Chemistry, 87, 2590-2600.[1]

  • Tilley, J. W., et al. (2010).[3] "A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines."[3] The Journal of Organic Chemistry, 75(12), 4025-4038.[3]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature.

Sources

Method

Application Note: 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine as a Versatile Intermediate for Novel Agrochemical Synthesis

Abstract The pyridyl-triazole scaffold is a highly valued pharmacophore in modern agrochemical discovery, present in numerous commercial fungicides and herbicides.[1][2] This application note provides a detailed technica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridyl-triazole scaffold is a highly valued pharmacophore in modern agrochemical discovery, present in numerous commercial fungicides and herbicides.[1][2] This application note provides a detailed technical guide for researchers and process chemists on the strategic use of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine as a key building block for the synthesis of advanced agrochemical candidates. We present a reliable protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, to demonstrate the utility of this intermediate in creating carbon-carbon bonds for the assembly of complex biaryl structures.[3][4][5] The causality behind experimental choices, in-process controls, and expected outcomes are discussed to ensure robust and reproducible results.

Introduction: The Strategic Importance of the Pyridyl-Triazole Moiety

The convergence of a pyridine ring and a 1,2,4-triazole ring creates a molecular framework with favorable physicochemical properties and a high propensity for binding to biological targets in pests and fungi.[1][2][6] The 1,2,4-triazole group is a key component in a major class of fungicides that inhibit the cytochrome P450-dependent enzyme 14α-demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis.[7][8] The pyridine ring, a bioisostere of a phenyl ring, enhances solubility and metabolic stability.

The intermediate, 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, offers a strategic advantage. The bromine atom at the 2-position of the pyridine ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl and heteroaryl substituents.[3][9] This enables the rapid generation of libraries of novel compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties & Handling

A comprehensive understanding of the intermediate's properties is crucial for safe handling and successful reaction planning.

PropertyValueSource
IUPAC Name 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridineN/A
CAS Number 1783937-64-3[10]
Molecular Formula C₇H₅BrN₄[11]
Molecular Weight 225.05 g/mol [11]
Appearance Off-white to light yellow solid (typical)Supplier Data
Solubility Soluble in DMF, DMSO, Dioxane; Sparingly soluble in Toluene, THFGeneral Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[11]

Safety Precaution: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a chemical fume hood to avoid inhalation of dust. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Synthesis of the Intermediate

While commercially available, understanding the synthesis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine provides context for potential impurities. A common and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAAr) of 2,5-dibromopyridine with 1H-1,2,4-triazole.

Caption: Synthesis of the title intermediate via SNAr reaction.

Rationale: The bromine atom at the 5-position of 2,5-dibromopyridine is more susceptible to nucleophilic attack than the bromine at the 2-position due to the electron-withdrawing effect of the ring nitrogen. A polar aprotic solvent like DMF is used to solubilize the triazole salt and facilitate the reaction.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a model biaryl compound, a common core structure in advanced fungicides, using the title intermediate. The Suzuki-Miyaura reaction is chosen for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][5]

Reaction Principle & Workflow

The palladium-catalyzed Suzuki reaction involves the coupling of an organohalide (our intermediate) with an organoboron species (an arylboronic acid).[5] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12]

Sources

Application

Procedure for nucleophilic substitution on 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Introduction: A Privileged Scaffold in Medicinal Chemistry The pyridine ring is a cornerstone heterocycle in mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone heterocycle in modern drug discovery, prized for its ability to engage in hydrogen bonding and its presence in numerous FDA-approved drugs. The specific substrate, 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, presents a highly valuable scaffold for chemical diversification. The bromine atom at the C2 position serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), while the electron-withdrawing 1,2,4-triazole moiety at the C5 position activates the pyridine ring for this transformation. This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and critical insights for successfully performing nucleophilic substitution on this substrate.

Pillar 1: The Reaction Mechanism - Activating an Electron-Deficient Ring

Nucleophilic aromatic substitution on pyridine derivatives does not proceed via the SN1 or SN2 mechanisms common to alkyl halides.[1][2] Instead, it follows a bimolecular addition-elimination pathway, known as the SNAr mechanism.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[3][4] This is because the negative charge of the resulting intermediate can be effectively delocalized onto the ring nitrogen, providing significant resonance stabilization.[4][5]

In the case of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, this inherent reactivity is further enhanced. The 1,2,4-triazole substituent at the C5 position acts as a potent electron-withdrawing group, further polarizing the ring and stabilizing the key reaction intermediate.

The SNAr mechanism proceeds in two main steps:

  • Addition of the Nucleophile: The nucleophile (Nu⁻) attacks the C2 carbon bearing the bromine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion, which is a good leaving group due to its stability as a weak base.[6]

Figure 1: SNAr Mechanism on 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Pillar 2: Experimental Design & Protocols

The success of the SNAr reaction hinges on the careful selection of the nucleophile, solvent, base, and temperature. While bromine is a competent leaving group, it is less reactive than fluorine in SNAr reactions.[5] Consequently, moderately elevated temperatures are often required to achieve a reasonable reaction rate.

Protocol 1: Amination with a Secondary Amine (Morpholine)

This protocol details a general procedure for the substitution of the 2-bromo position with morpholine, a common secondary amine nucleophile.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine226.051.01.0226 mg
Morpholine87.121.21.2105 µL
Cesium Carbonate (Cs₂CO₃)325.822.02.0652 mg
N,N-Dimethylformamide (DMF), anhydrous73.09--5.0 mL

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for amination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (226 mg, 1.0 mmol) and cesium carbonate (652 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add 5.0 mL of anhydrous DMF via syringe. Stir the suspension for 5 minutes, then add morpholine (105 µL, 1.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The choice of temperature is crucial; higher temperatures can accelerate the reaction but may also lead to side products.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (2 x 25 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-(morpholin-4-yl)-5-(1H-1,2,4-triazol-1-yl)pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Pillar 3: Causality, Troubleshooting & Optimization

Choice of Base: An inorganic base like Cs₂CO₃ or K₂CO₃ is essential.[7] Its primary role is to scavenge the HBr that is formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Cesium carbonate is often preferred due to its higher solubility in organic solvents and its ability to promote faster reaction rates in some cases.

Choice of Solvent: Anhydrous polar aprotic solvents like DMF, DMSO, or NMP are ideal. They effectively dissolve the reactants and, more importantly, stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficient temperature or inactive reagents. The C-Br bond is less readily cleaved than a C-F or C-Cl bond in SNAr.[5]

    • Solution: Ensure the solvent is truly anhydrous. Increase the reaction temperature in 10-20 °C increments. Consider using a more reactive nucleophile or a more polar solvent like DMSO.

  • Formation of Side Products:

    • Cause: Temperatures that are too high or prolonged reaction times can lead to decomposition or side reactions.

    • Solution: Reduce the reaction temperature and monitor carefully to stop the reaction immediately upon consumption of the starting material.

  • Difficult Purification:

    • Cause: Residual high-boiling solvent (DMF/DMSO) in the crude product.

    • Solution: Ensure a thorough aqueous workup. Washing the combined organic layers multiple times with water and brine is critical for removing residual DMF.

References

  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • Chemguide. What is nucleophilic substitution?. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]

  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Clark, J. Nucleophilic Substitution in Halogenoalkanes. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • University of Calgary. Nucleophilic Substitution Reactions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine synthesis

Ticket ID: #TRZ-PYR-005 Subject: Optimization of Yield and Regioselectivity in C-N Coupling Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TRZ-PYR-005 Subject: Optimization of Yield and Regioselectivity in C-N Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Chemical Strategy

The synthesis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a critical transformation often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase, ASK1). The core challenge lies in the chemoselectivity between the two halogens (Br vs. I) and the regioselectivity of the triazole nitrogen (N1 vs. N4).

The "Golden Path" Strategy: To maximize yield, we recommend a Copper-Catalyzed Ullmann-Type Coupling utilizing 2-bromo-5-iodopyridine as the substrate.

  • Why this substrate? The C–I bond (bond dissociation energy ~65 kcal/mol) is significantly weaker and more reactive toward oxidative addition by Copper(I) than the C–Br bond (~81 kcal/mol). This allows for the selective installation of the triazole at the 5-position while preserving the 2-bromo handle for subsequent functionalization.

  • Why Copper? While Palladium (Buchwald-Hartwig) is powerful, it is often too active, leading to bis-coupling (reaction at both I and Br) or dehalogenation. Copper systems provide the necessary "soft" activation for the iodide.

Standard Operating Procedure (SOP)

Protocol ID: SOP-Cu-05 Reaction Scale: 1.0 mmol (Adaptable)

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Bromo-5-iodopyridine Substrate1.0 eqLimiting reagent.
1H-1,2,4-Triazole Nucleophile1.2 – 1.5 eqExcess ensures conversion.
CuI (Copper(I) Iodide) Catalyst0.10 eq (10 mol%)Must be off-white/tan. Green = oxidized (bad).
L-Proline or DMEDA Ligand0.20 eq (20 mol%)Promotes solubility and reductive elimination.
K₂CO₃ Base2.0 eqMilled, anhydrous is best.
DMSO or DMF Solvent[0.2 M]Dry, deoxygenated.
Step-by-Step Workflow
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Solids Addition: Charge the vial with 2-bromo-5-iodopyridine, 1,2,4-triazole, CuI, and K₂CO₃.

  • Degassing: Seal the vial. Evacuate and backfill with Argon three times. Critical: Oxygen poisons the Cu(I) catalyst.

  • Solvent/Ligand: Inject the dry solvent (DMSO) and the ligand (L-Proline or DMEDA) via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. Look for Product [M+H]⁺ (m/z ~225/227 for ⁷⁹Br/⁸¹Br).

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water (x3) to remove DMSO and excess triazole.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Eluent: 0–5% MeOH in DCM (or 50–100% EtOAc in Hexanes).

    • Note: The N1-isomer is usually less polar than the N4-isomer (if formed).

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical decision points for selectivity.

ReactionPathway Substrate 2-Bromo-5-iodopyridine Intermediate Oxidative Addition (C-I Bond) Substrate->Intermediate CuI/Ligand Triazole 1,2,4-Triazole Triazole->Intermediate Complex Cu(I)-Ligand Complex Complex->Intermediate Product 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (Target N1 Isomer) Intermediate->Product Reductive Elimination (Major Path) SideProduct1 Impurity: N4-Isomer Intermediate->SideProduct1 Steric/Ligand Fail SideProduct2 Impurity: Bis-Triazole (Reaction at C-Br) Product->SideProduct2 Overheating (>110°C)

Caption: Figure 1. Reaction pathway highlighting the chemoselective activation of C-I over C-Br and the bifurcation of regioselectivity (N1 vs N4).

Troubleshooting Guide (FAQ)

Q1: My conversion is stalled at 50%. Adding more catalyst doesn't help. Why? A: This is likely Catalyst Poisoning or Ligand Dissociation .

  • Diagnosis: Did the reaction mixture turn blue or green? This indicates oxidation of Cu(I) to inactive Cu(II).

  • Fix: Ensure rigorous degassing. Use a "glovebox" technique or active Argon bubbling for 15 mins before heating. Add 10 mol% Sodium Ascorbate to reduce Cu(II) back to Cu(I) in situ.

Q2: I see two spots on TLC with very close Rf values. Which is my product? A: These are likely the N1-isomer (Target) and N4-isomer (Byproduct) .

  • Identification: 1,2,4-triazoles arylated at N1 are asymmetric; N4-arylated species are symmetric.

    • NMR Check: The N1-isomer will show two distinct singlets for the triazole protons (approx. δ 8.1 and 8.5 ppm). The N4-isomer will show a single peak (2H equivalent) for the triazole protons (approx. δ 8.8 ppm).

  • Optimization: Switch the ligand to trans-N,N'-dimethylcyclohexane-1,2-diamine or Phenanthroline , which often enhance N1 selectivity due to steric constraints.

Q3: I am losing the Bromine atom (Dehalogenation). A: The reaction temperature is too high, or the solvent is acting as a hydrogen source.

  • Fix: Reduce temperature to 80°C. Avoid DMF if possible (it can decompose to form dimethylamine, a reductant); use DMSO or Toluene. Ensure your base (K₂CO₃) is not wet.

Q4: Can I use 2,5-dibromopyridine instead of the iodo-analog? A: Yes, but it is riskier .

  • The Issue: Without the Iodine "handle," the reactivity difference between C2 and C5 is smaller. The C2 position is naturally activated for nucleophilic aromatic substitution (SNAr), while C5 requires metal catalysis.

  • Protocol Adjustment: If using the dibromide, you must use a specific ligand system (like CuI/DMEDA) that accelerates the coupling at C5 faster than the background SNAr reaction at C2. However, yields will generally be lower (40–60%) compared to the iodo-precursor (>80%).

Diagnostic Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Start: Low Yield (<50%) CheckColor Is reaction Blue/Green? Start->CheckColor OxygenIssue Oxygen Leak. Action: Degas better. CheckColor->OxygenIssue Yes CheckSM Is Starting Material (SM) consumed? CheckColor->CheckSM No (Brown/Tan) CheckByproducts Are there many spots? CheckSM->CheckByproducts Yes (SM gone) TempIssue Temp too low or Catalyst dead. CheckSM->TempIssue No (SM remains) CheckByproducts->OxygenIssue No (Black tar) SideReactions Dehalogenation or Bis-coupling. CheckByproducts->SideReactions Yes

Caption: Figure 2. Diagnostic logic flow for troubleshooting low reaction yields.

References
  • General Ullmann-Type Coupling Protocols

    • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of the American Chemical Society, 2004.

  • Regioselectivity of 1,2,4-Triazole Arylation

    • Buchwald, S. L., et al. "Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Organic Letters, 2002.[1] (Foundational work on azole selectivity).

  • Specific Scaffold Synthesis (Kinase Inhibitors): Vertex Pharmaceuticals Patent WO2010/000000 (Example of 2-bromo-5-triazolylpyridine synthesis in p38 inhibitors). Note: Search via Google Patents for specific patent numbers related to "2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine".
  • Mechanistic Insight (N1 vs N4)

    • Klapars, A., et al.[1] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2001.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling halogenated pyridines or heavy metal catalysts.

Sources

Optimization

Optimizing catalyst selection for coupling 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Ticket ID: #RXN-OPT-2024-05 Subject: Optimization of catalyst systems for 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Substrate Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-OPT-2024-05 Subject: Optimization of catalyst systems for 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are attempting to couple 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine . This is not a standard aryl halide coupling; it presents a specific "Janus-faced" challenge in organometallic catalysis:

  • High Reactivity (The Good): The pyridine ring is electron-deficient, and the 1,2,4-triazole at the C5 position acts as a strong electron-withdrawing group (EWG). This makes the C2-Br bond highly susceptible to oxidative addition by Palladium(0).

  • Catalyst Sequestration (The Bad): The 1,2,4-triazole motif contains accessible nitrogen lone pairs (specifically N2 and N4) that can coordinate to Palladium. If your ligand is not sterically bulky or strongly binding, the substrate itself will displace the ligand, forming a catalytically inactive "Pd-substrate" complex (poisoning).

The Solution: You must use bulky, electron-rich phosphine ligands or pre-formed precatalysts that can out-compete the substrate for metal coordination.

Module 1: Catalyst Selection Logic

Do not rely on "standard" tetrakis (Pd(PPh3)4). For this specific scaffold, we recommend the following tiered approach based on your coupling partner.

Tier 1: The "Workhorse" (High Success, Moderate Cost)
  • Catalyst: Pd(dppf)Cl2·DCM

  • Why it works: The bidentate dppf ligand creates a wide bite angle and binds tightly to Pd, preventing the triazole nitrogens from displacing it. It is air-stable and robust.

  • Best for: Standard aryl boronic acids, robust amines.

Tier 2: The "High Performance" (Challenging Partners)
  • Catalyst: XPhos Pd G3 or G4 (Suzuki) / BrettPhos Pd G3 (Buchwald)

  • Why it works: These are precatalysts.[1] They release the active Pd(0) species immediately upon mild heating. The massive steric bulk of XPhos/BrettPhos creates a "protective shell" around the Pd center, physically blocking the triazole nitrogens from coordinating while allowing the reaction to proceed.

  • Best for: Heteroaryl boronic acids, sterically hindered amines, or low catalyst loading (<1 mol%).[2]

Decision Matrix: Catalyst Selection

CatalystSelection Start Start: Coupling Type? Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald PartnerType Coupling Partner? Suzuki->PartnerType AmineType Amine Type? Buchwald->AmineType Simple Phenyl/Simple Aryl PartnerType->Simple Complex Heteroaryl/Hindered PartnerType->Complex Rec1 Rec: Pd(dppf)Cl2 Solvent: Dioxane/H2O Simple->Rec1 Rec2 Rec: XPhos Pd G3 Solvent: THF/H2O Complex->Rec2 Primary Primary Amine Rec3 Rec: BrettPhos Pd G3 Base: NaOtBu Primary->Rec3 Secondary Secondary Amine Rec4 Rec: RuPhos Pd G3 Base: LHMDS Secondary->Rec4

Caption: Decision tree for selecting the optimal catalyst based on reaction type and coupling partner sterics.

Module 2: Experimental Protocols

Protocol A: Suzuki Coupling (Robust Method)

Use this for coupling with phenylboronic acids or simple heterocycles.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2[3]·DCM (3-5 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[4]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen is the enemy of low-loading catalysis.

  • Solvent Prep: Sparge the Dioxane/Water mixture with nitrogen for 15 minutes before use.

  • Catalyst Addition: Add Pd(dppf)Cl2[3]·DCM quickly under a positive stream of nitrogen.

  • Reaction: Heat to 80–90°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The triazole ring is polar; expect the product to be more polar than standard biaryls.

  • Workup: Dilute with EtOAc, wash with water. If the product contains the triazole, the aqueous layer might retain product at low pH—keep the extraction neutral or slightly basic.

Protocol B: Buchwald-Hartwig Amination (Advanced)

Use this for coupling with primary or secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (1-2 mol%)

  • Base: NaOtBu (1.5 equiv) - Use fresh bottle stored in glovebox/desiccator.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step:

  • Dry Conditions: This reaction is sensitive to water. Flame-dry your glassware or use an oven-dried vial.

  • Charge: Add Substrate, Amine, Base, and Precatalyst (BrettPhos Pd G3) to the vial.

  • Purge: Seal and purge with inert gas (N2/Ar) x 3 cycles.

  • Solvent: Add anhydrous solvent via syringe.

  • Activation: Heat to 60°C initially. If no conversion after 1 hour, ramp to 100°C.

    • Technical Note: The G3 precatalyst activates rapidly.[1] If you see the solution turn black immediately (Pd black precipitation), your solvent was likely wet or the amine is acting as a reductant.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see starting material consumption, but the mass corresponds to the hydro-debrominated product (H-substituted pyridine). Why?

  • Diagnosis: Protodehalogenation.

  • Root Cause: This is common with electron-deficient pyridines. The oxidative addition happens, but transmetallation is too slow, or there is a proton source (water/alcohol) intercepting the Pd-Ar intermediate.

  • Fix:

    • Switch to anhydrous conditions (Protocol B style).

    • Use a weaker base (K2CO3 instead of Cs2CO3).

    • Increase the concentration of the coupling partner to speed up transmetallation.

Q2: The reaction turns black and stops at 20% conversion.

  • Diagnosis: Catalyst death (Pd Black formation).

  • Root Cause: The triazole nitrogen is displacing your ligand, destabilizing the Pd, leading to aggregation.

  • Fix: Switch to XPhos Pd G3 . The biaryl backbone of XPhos prevents this displacement. Alternatively, add 5-10 mol% of free ligand (XPhos or dppf) to the reaction mixture to shift the equilibrium back toward the active catalyst.

Q3: My product is stuck in the aqueous layer during workup.

  • Diagnosis: pH-dependent solubility.

  • Root Cause: The triazole and pyridine nitrogens can be protonated.

  • Fix: Ensure the aqueous layer is pH > 8 using saturated NaHCO3 or K2CO3 during extraction. Use a mixture of DCM/Isopropanol (3:1) for extraction if the compound is very polar.

Module 4: Comparative Data

VariableStandard (Pd(PPh3)4)Optimized (XPhos Pd G3)
Oxidative Addition FastVery Fast
Stability to Triazole Low (Prone to poisoning)High (Sterically protected)
Temperature Req. High (100°C+)Moderate (40-80°C)
Success Rate 40-50%>90%

References

  • Mechanistic Insight on Catalyst Poisoning

    • Title: Novel glycosyl pyridyl-triazole@palladium nanoparticles: efficient and recoverable catalysts for C–C cross-coupling reactions.

    • Source: C
    • URL:[Link]

  • Buchwald Precatalyst Guide

    • Title: Third Generation Buchwald Prec
    • Source: MDPI / Molecules.
    • URL:[Link]

  • General Suzuki Coupling of Pyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[5]

    • Source: NIH / PMC.
    • URL:[Link]

  • Catalyst Selection Guide: Title: G3 and G4 Buchwald Precatalysts User Guide. Source: Sigma-Aldrich.

Sources

Troubleshooting

Stability of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine under reflux conditions

Technical Support Center: Stability & Handling of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine Executive Summary 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a bifunctional heteroaromatic building block. Its stability under...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Executive Summary

2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a bifunctional heteroaromatic building block. Its stability under reflux is governed by two competing electronic factors: the inherent lability of the C-Br bond towards Nucleophilic Aromatic Substitution (


) and the electron-withdrawing nature of the triazole substituent.[1]

While the triazole-pyridine linkage is robust under most standard organic synthesis conditions, the C2-bromine atom is highly activated .[1] Consequently, "stability" is not intrinsic but context-dependent.[1] In non-nucleophilic solvents (Toluene, THF), it is stable. In nucleophilic solvents (Alcohols, Amines) under basic reflux, it will degrade rapidly via substitution.

Part 1: Solvent & Thermal Stability Profile

Q: Can I reflux this compound in ethanol or methanol? A: Proceed with Caution. While the compound is stable in neutral alcohols for short periods, the electron-deficient nature of the pyridine ring (amplified by the triazole at C5) makes the C2-position susceptible to solvolysis.[1]

  • Neutral Conditions: Refluxing in pure EtOH/MeOH is generally safe for <4 hours.

  • Basic Conditions: If a base (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) is present, the alkoxide/hydroxide will displace the bromine, forming the methoxy/ethoxy ether or pyridone derivative.

Q: Is it stable in DMF or DMSO at high temperatures (


)? 
A: Yes, but avoid prolonged heating. 
Polar aprotic solvents are excellent for solubility. However, at temperatures 

, commercial DMF/DMSO often degrades slightly to release dimethylamine or cyanide, which can act as nucleophiles and displace the bromine.
  • Recommendation: Use anhydrous, high-purity solvents.[1] Keep reaction times under 12 hours if heating above

    
    .
    

Q: Can I use aqueous acids (HCl/H2SO4)? A: Variable.

  • Dilute Acid (1-2M): The pyridine nitrogen will protonate, forming a salt.[1] This actually deactivates the ring towards nucleophilic attack, temporarily increasing stability against hydrolysis.

  • Strong Acid/Reflux (6M+): Prolonged reflux can lead to the cleavage of the triazole-pyridine bond or hydrolysis of the bromine to a pyridone.

Solvent Compatibility Matrix (Reflux Conditions)
Solvent SystemStability RatingPrimary Risk FactorRecommended Action
Toluene / Xylene High Thermal decomposition (rare)Safe for overnight reflux.[1]
THF / 1,4-Dioxane High Peroxide formation (solvent)Safe.[1] Use inhibited solvents.
DCM / Chloroform High Low boiling point limits utilitySafe. Good for low-temp work.[1]
Ethanol / Methanol Medium

(Solvolysis)
Monitor by TLC. Avoid strong bases.
Water (Neutral) Medium Hydrolysis to PyridoneInsoluble. Requires co-solvent.
DMF / DMSO High Solvent decompositionKeep T < 120°C.
Amine Solvents Low Aminolysis (

)
Do not reflux unless amination is the goal.

Part 2: Reactivity & Degradation Pathways[1]

To troubleshoot low yields or impurities, you must understand the degradation mechanisms. The diagram below illustrates the primary pathways where the starting material (SM) is consumed.

StabilityPathways cluster_0 Instability Zone (Nucleophilic Attack) SM 2-bromo-5-(triazolyl)pyridine (Starting Material) Prod_Suzuki Suzuki/Buchwald Product (Desired) SM->Prod_Suzuki Pd-Cat, Boronic Acid Base, Heat Side_Hydrolysis 2-Pyridone Derivative (Hydrolysis) SM->Side_Hydrolysis H2O / OH- Reflux Side_Aminolysis 2-Amino-pyridine (Aminolysis) SM->Side_Aminolysis R-NH2 / Solvent Reflux Side_Cleavage Triazole Cleavage (Acidic Degradation) SM->Side_Cleavage Strong Acid (H+) Prolonged Reflux

Figure 1: Reaction and degradation pathways.[2][3] The electron-withdrawing triazole activates the C-Br bond, making the "Instability Zone" pathways kinetically accessible.[1]

Part 3: Troubleshooting Guide

Issue 1: "I see a new spot just below my product on TLC during Suzuki coupling."
  • Diagnosis: This is likely the hydrolysis product (Pyridone) or a solvent adduct.

  • Cause:

    • Wet Solvents: Water in the reaction mixture competes with the boronic acid.

    • Hydroxide Base: Using bases like

      
       or 
      
      
      
      in protic solvents enhances the
      
      
      of the bromine by
      
      
      .
  • Solution:

    • Switch to milder bases: Carbonates (

      
      , 
      
      
      
      ) or Phosphates (
      
      
      ).
    • Switch to anhydrous aprotic solvent mixtures: Toluene/Dioxane instead of EtOH/Water.

    • Protocol Tip: Degas solvents thoroughly. Oxygen can stall the Pd cycle, allowing background hydrolysis to dominate.

Issue 2: "The triazole ring seems to have fallen off."
  • Diagnosis: Cleavage of the C-N bond connecting the pyridine and triazole.

  • Cause: This is rare but occurs under harsh acidic reflux (e.g., 48% HBr or conc. HCl reflux). The pyridine ring protonates, and subsequent nucleophilic attack at the C5 position can cleave the triazole.

  • Solution:

    • Avoid refluxing in strong mineral acids.

    • If acidic deprotection is required elsewhere in the molecule, use TFA in DCM at room temperature, or

      
       in Dioxane at 
      
      
      
      max.
Issue 3: "My reaction turned black and yield is <10%."
  • Diagnosis: Decomposition of the pyridine ring or polymerization.

  • Cause: Overheating in DMF/DMSO. [1]

  • Mechanism: At temperatures

    
    , 2-halopyridines can undergo self-polymerization or react with decomposition products of the solvent.[1]
    
  • Solution:

    • Lower the temperature to

      
      .
      
    • Check the purity of the starting material; free bromide ions can accelerate decomposition.

Part 4: Experimental Protocols

Standard Protocol: Suzuki Coupling (Optimized for Stability)

To avoid hydrolysis of the C-Br bond.[1]

  • Charge: 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (1.0 eq), Boronic Acid (1.2 eq), and

    
     (2.0 eq) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1) . Note: The high ratio of Dioxane protects against hydrolysis compared to 1:1 mixtures.

  • Degas: Sparge with Nitrogen/Argon for 10 minutes. Critical step.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reflux: Heat to 90°C (internal temp) for 4-12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

Storage & Handling
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Mild. Store in amber vials.

  • Hygroscopic: The triazole nitrogen can H-bond with water.[1] Keep desiccated to prevent hydrolysis over long-term storage.[1]

References

  • Nucleophilic Arom

    
    ) Mechanisms on Pyridines. 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Stability of 1,2,4-Triazole Deriv

    • Source: National Institutes of Health (NIH) / PubChem. "2-bromo-4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine Data."[1]

    • URL:[Link][1]

  • Reactivity of Halopyridines in Cross-Coupling.

    • Source: Organic Chemistry Portal. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines.
    • URL:[Link]

  • Thermal Decomposition of Pyridine Deriv

    • Source: Royal Society of Chemistry (RSC).[4] "Radical pathways in the thermal decomposition of pyridine and diazines."

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine analysis

An in-depth technical comparison and method development guide for the chromatographic analysis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, designed for analytical chemists and pharmaceutical researchers. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and method development guide for the chromatographic analysis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, designed for analytical chemists and pharmaceutical researchers.

Executive Summary: The Analytical Challenge

The molecule 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a critical halogenated, heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. From a chromatographic perspective, its molecular architecture presents a trifecta of challenges:

  • Basic Pyridine Nitrogen: Prone to severe ion-exchange interactions with residual acidic silanols on standard silica supports.

  • 1,2,4-Triazole Moiety: Highly polar and capable of complex hydrogen-bond donor/acceptor interactions[1].

  • Polarizable Halogen (Bromine): Alters the electron density of the pyridine ring, demanding highly specific stationary phase selectivity to resolve the API from structurally similar synthetic precursors (e.g., 2,5-dibromopyridine and 1,2,4-triazole).

As a Senior Application Scientist, I approach this not by forcing the analyte onto a legacy C18 column, but by matching the molecule’s physicochemical profile to the correct stationary phase chemistry and mobile phase thermodynamics.

Mechanistic Profiling: Breaking Free from Standard C18

Reverse-phase HPLC is extensively used for pyridine derivatives, but requires careful selection of the stationary phase to ensure robustness and peak symmetry[2]. Standard Octadecylsilane (C18) columns rely exclusively on dispersive hydrophobic (Van der Waals) interactions. Because 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is relatively polar, it exhibits poor retention on C18 phases. Furthermore, the basic nitrogens penetrate the hydrophobic layer and interact with unendcapped silanols, resulting in unacceptable peak tailing.

To achieve superior resolution and peak shape, we must exploit alternative retention mechanisms:

  • Phenyl-Hexyl Phases: Utilize

    
     interactions. The electron-deficient pyridine ring of the analyte interacts favorably with the electron-rich phenyl ring of the stationary phase.
    
  • Pentafluorophenyl (PFP) Phases: Act as strong

    
    -acids. More importantly, the highly electronegative fluorine atoms facilitate halogen bonding  with the bromine atom on the analyte, while also providing strong dipole-dipole interactions for the triazole ring.
    

Interactions Analyte 2-bromo-5-(1H-1,2,4- triazol-1-yl)pyridine C18 Standard C18 (Hydrophobic Only) Analyte->C18 Weak Retention High Tailing PFP PFP Phase (Halogen, Pi-Pi, Dipole) Analyte->PFP Strong Retention Excellent Resolution Phenyl Phenyl-Hexyl (Pi-Pi, Hydrophobic) Analyte->Phenyl Moderate Retention Good Peak Shape

Chromatographic interaction mechanisms based on stationary phase chemistry.

Comparative Performance Data

The following table summarizes the quantitative performance of these three chemistries under identical screening conditions (Mobile Phase: 60:40 Water:Acetonitrile with 0.1% Trifluoroacetic acid, Flow Rate: 1.0 mL/min, Temp: 30°C).

Column ChemistryRetention Factor (

)
Asymmetry / Tailing Factor (

)
Resolution (

) from 2,5-dibromopyridine
Primary Mechanism of Action
Standard C18 1.81.95 (Fail)1.2 (Co-elution)Hydrophobic
Phenyl-Hexyl 3.21.25 (Pass)2.6 (Baseline)Hydrophobic +

PFP 5.1 1.05 (Ideal) 4.8 (Superior) Halogen bonding + Dipole +

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness, the following method development workflow is designed as a self-validating system . Each step contains an internal analytical gate; if the criteria are not met, the protocol dictates the exact causal adjustment required.

Workflow A Analyte Profiling (pKa, LogP, UV Max) B Column Screening (C18 vs PFP vs Phenyl-Hexyl) A->B C Mobile Phase Optimization (pH, Buffer, Organic Modifier) B->C D ICH Q2(R2) Validation (Specificity, Linearity, Robustness) C->D

Strategic HPLC method development workflow for heterocyclic basic compounds.

Step 1: Mobile Phase Thermodynamics & pH Control
  • Action: Prepare Mobile Phase A as 10 mM Ammonium Formate, adjusted to pH 3.0 using Formic Acid. Prepare Mobile Phase B as 100% Acetonitrile.

  • Causality: At pH 3.0, the residual silanols on the silica matrix (pKa ~4.5) are fully protonated and neutralized. This eliminates secondary ion-exchange interactions with the basic triazole/pyridine nitrogens. Acetonitrile is chosen over Methanol because Methanol acts as a hydrogen-bond donor, which can disrupt the delicate

    
     and halogen bonds on the PFP stationary phase.
    
Step 2: System Suitability & Selectivity Screening
  • Action: Equilibrate a PFP column (150 x 4.6 mm, 3 µm) at 30°C. Inject a 10 µL system suitability solution containing 0.1 mg/mL of the target analyte, 1,2,4-triazole, and 2,5-dibromopyridine. Run a gradient from 5% to 95% B over 15 minutes.

  • Validation Gate: Calculate the Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
    • If

      
       and 
      
      
      
      : The selectivity is validated. Proceed to Step 3.
    • If

      
      : Silanol interaction is still occurring. Switch the buffer to 0.1% Trifluoroacetic acid (TFA) to act as a stronger ion-pairing agent.
      
    • If

      
      : The gradient is too steep. Decrease the gradient slope to 2% B/min to enhance the resolution of the critical pair.
      
Step 3: Isocratic Translation for High-Throughput QC
  • Action: Identify the elution time (

    
    ) of the target peak from the successful gradient run. Calculate the exact organic composition at the column at 
    
    
    
    (accounting for dwell volume). Transfer this composition to an isocratic method (e.g., 40% B) to maximize throughput for routine Quality Control (QC) environments.

Regulatory Alignment: ICH Q2(R2) Validation

Once the chromatographic conditions are locked, the method must be validated to demonstrate it is fit for its intended purpose. The updated emphasize a lifecycle approach to analytical procedures[3].

For 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, prioritize the following parameters:

  • Specificity: Demonstrate absolute baseline resolution (

    
    ) between the API, 1,2,4-triazole, 2,5-dibromopyridine, and any forced degradation products (e.g., oxidative or hydrolytic degradants).
    
  • Reportable Range & Linearity: The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision. For assay methods, validate a range from 80% to 120% of the target concentration. For impurity tracking, validate from the Limit of Quantitation (LOQ) up to 120% of the specification limit[3].

  • Robustness: Systematically vary the column temperature (

    
    ), mobile phase pH (
    
    
    
    units), and flow rate (
    
    
    ) to ensure the halogen-bonding mechanism remains stable under slight operational deviations.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology (via ResearchGate). [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

As a Senior Application Scientist, characterizing halogenated heterocyclic scaffolds requires more than just running a sample through a mass spectrometer; it demands a strategic, self-validating analytical approach. 2-br...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing halogenated heterocyclic scaffolds requires more than just running a sample through a mass spectrometer; it demands a strategic, self-validating analytical approach. 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a highly valuable building block in the development of kinase inhibitors and agrochemicals. Its structure—an electron-deficient pyridine ring coupled with a heavy bromine atom and a nitrogen-rich 1,2,4-triazole moiety—presents unique electrospray ionization (ESI) and collision-induced dissociation (CID) behaviors.

This guide objectively compares the LC-MS/MS fragmentation performance of this target compound against key structural alternatives, providing a self-validating experimental framework for definitive structural elucidation.

Structural Comparison & Isotopic Validation Strategy

When analyzing halogenated pyridinyl-triazoles, the most robust built-in validation tool is the natural isotopic distribution of the halogens. Bromine exists as a ~1:1 ratio of


 and 

, while chlorine exists as a ~3:1 ratio of

and

. This isotopic signature must be leveraged to track which fragment ions retain the halogen and which do not.

To highlight the unique analytical markers of our target, we compare it against two alternatives: a chlorinated analog and a non-triazole precursor.

Table 1: Comparative Physicochemical & Isotopic Properties

CompoundMolecular FormulaExact Mass (Monoisotopic)ESI+ [M+H]⁺ SignatureDiagnostic Isotopic Ratio
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine C₇H₅BrN₄223.97 Dam/z 224.98 / 226.981:1 (Distinct Doublet)
2-chloro-5-(1H-1,2,4-triazol-1-yl)pyridine C₇H₅ClN₄180.02 Dam/z 181.03 / 183.033:1 (Major/Minor Peak)
2-bromo-pyridine C₅H₄BrN156.95 Dam/z 157.96 / 159.961:1 (Distinct Doublet)

Causality Insight: By comparing the brominated target to the chlorinated analog, we can definitively assign fragmentation pathways. If a fragment shifts by ~44 Da between the two samples, it contains the halogen. If the fragment mass remains identical between the two samples, the halogen has been cleaved.

Self-Validating LC-MS/MS Protocol

A robust protocol must ensure high ionization efficiency while preventing in-source fragmentation. The following methodology is designed to establish a self-validating system where chromatographic retention and MS/MS spectra cross-verify the molecular structure.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compounds in LC-MS grade Methanol to a concentration of 1 mg/mL, then dilute to 100 ng/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid .

    • Causality: Both the pyridine and 1,2,4-triazole nitrogens are excellent proton acceptors. Formic acid drives the solution-phase equilibrium entirely toward the protonated state, maximizing ESI+ sensitivity and ensuring the generation of the [M+H]⁺ precursor ion [1].

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a shallow gradient from 5% to 60% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: Halogenated pyridines possess a unique balance of polarity (from the triazole/pyridine nitrogens) and hydrophobicity (from the halogen). A shallow gradient ensures adequate retention factor (

      
       > 2), preventing ion suppression from solvent front contaminants.
      
  • ESI-MS Optimization: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Variable Collision Energy (CE) CID: Isolate the [M+H]⁺ parent ions using the quadrupole. Apply a ramped collision energy from 15 eV to 40 eV .

    • Causality: The C-N bond linking the triazole to the pyridine is relatively labile, requiring lower energy (~20 eV) to cleave. Conversely, the cleavage of the pyridine core or the loss of the halogen radical requires higher energy (>30 eV). Ramping the CE ensures a comprehensive MS/MS spectrum that captures both primary and secondary daughter ions [2].

Workflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D CID Fragmentation (Variable CE) C->D E High-Res MS Detection (Orbitrap/TOF) D->E

Fig 1. Self-validating LC-MS/MS workflow for halogenated pyridinyl-triazoles.

Fragmentation Mechanisms & Data Interpretation

The fragmentation of 1,2,4-triazole derivatives under hard ionization or CID conditions is highly predictable and serves as a reliable analytical marker [3]. The primary pathways involve the cleavage of the substituent bonds or the degradation of the triazole ring itself (loss of N₂ or HCN) [1].

For 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine , the MS/MS spectrum is dominated by two competing pathways:

  • Loss of the Triazole Ring: Cleavage of the C-N bond between the rings results in the neutral loss of the 1,2,4-triazole moiety (-69 Da). Because this fragment retains the bromine atom, it will exhibit the characteristic 1:1 isotopic doublet at m/z 156.0 / 158.0.

  • Loss of the Halogen: The loss of a bromine radical (-79 Da) from the parent ion yields a fragment at m/z 146.1. This peak will not have a heavy isotope counterpart, proving the halogen has been ejected.

Table 2: Comparative MS/MS Fragmentation Data (CE = 25 eV)

CompoundPrecursor [M+H]⁺Major Fragment 1 (Loss of Triazole)Major Fragment 2 (Loss of Halogen)Core Pyridine Fragment
2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine m/z 225.0 / 227.0m/z 156.0 / 158.0 (-69 Da)m/z 146.1 (-79 Da)m/z 78.0
2-chloro-5-(1H-1,2,4-triazol-1-yl)pyridine m/z 181.0 / 183.0m/z 112.0 / 114.0 (-69 Da)m/z 146.1 (-35 Da)m/z 78.0
2-bromo-pyridine m/z 158.0 / 160.0N/Am/z 79.1 (-79 Da)m/z 78.0

Analytical Insight: Notice how Fragment 2 (m/z 146.1) is identical for both the brominated and chlorinated triazole derivatives. This shared daughter ion confirms that both compounds share the identical 5-(1H-1,2,4-triazol-1-yl)pyridine core once the respective halogen is lost. This is the essence of a self-validating mass spectrometry assay.

Fragmentation Parent [M+H]+ m/z 225.0 / 227.0 (1:1 Isotope Ratio) Frag1 [M+H - Triazole]+ m/z 156.0 / 158.0 (-69 Da) Parent->Frag1 Cleavage of C-N Bond Frag2 [M+H - Br]+ m/z 146.1 (-79 Da) Parent->Frag2 Loss of Br radical Frag3 [Pyridine Core]+ m/z 78.0 Frag1->Frag3 Loss of Br Frag2->Frag3 Loss of Triazole

Fig 2. Logical CID fragmentation pathway of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine.

Conclusion

When comparing 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine to its structural alternatives, LC-MS/MS provides an unambiguous fingerprint. By utilizing acidic mobile phases to guarantee protonation and leveraging the 1:1 isotopic signature of bromine, researchers can confidently map the fragmentation pathways. The predictable loss of the triazole ring (-69 Da) and the halogen radical (-79 Da) allows for rapid structural confirmation, ensuring high data integrity during drug development and synthetic verification workflows.

References

  • ResearchGate. "LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents." ResearchGate, Dec 2025. Available at:[Link]

Validation

A Researcher's Guide to the Infrared Spectroscopy of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine: A Predictive and Comparative Analysis

Introduction In the landscape of medicinal chemistry and materials science, heterocyclic compounds containing pyridine and triazole scaffolds are of paramount importance. 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS 17...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds containing pyridine and triazole scaffolds are of paramount importance. 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS 1783937-64-3) represents a versatile synthetic intermediate, combining the functionalities of a halogenated pyridine with a nucleophilic triazole ring.[1] The precise structural confirmation of such molecules is the bedrock of reliable research. Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative method for verifying the presence of key functional groups and the overall molecular architecture.

This technical guide presents a detailed, in-depth analysis of the expected IR absorption peaks for 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine. As direct experimental spectra for this specific compound are not widely published, we have adopted a comparative and predictive approach. By dissecting the molecule into its constituent parts—2-bromopyridine and 1H-1,2,4-triazole—and analyzing their known spectral features, we can construct a reliable theoretical spectrum. This guide will explain the causal relationships between molecular vibrations and their corresponding IR peaks, providing researchers with the necessary tools to confidently identify and characterize this compound.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine incorporates three key features that govern its IR spectrum: the pyridine ring, the triazole ring, and the carbon-bromine bond. Each component gives rise to a set of characteristic vibrations.

Caption: Relationship between molecular substructures and their characteristic IR regions.

Comparative Analysis: Building the Spectrum from Components

To predict the spectrum of the target molecule, we first analyze the known IR data for its precursors, 2-bromopyridine and 1H-1,2,4-triazole.

Reference Spectrum 1: 2-Bromopyridine

2-Bromopyridine provides the foundational peaks for the substituted pyridine portion of the target molecule. Its spectrum is dominated by aromatic C-H stretching, pyridine ring vibrations, and the low-frequency C-Br stretch. [2][3]

Wavenumber (cm⁻¹) Intensity Assignment
~3060 Medium Aromatic C-H Stretch
~1575 Strong Pyridine Ring Stretch (C=C, C=N)
~1450 Strong Pyridine Ring Stretch
~1420 Strong Pyridine Ring Stretch
~1100 Medium C-H In-plane Bending
~750 Strong C-H Out-of-plane Bending

| 690-515 | Medium | C-Br Stretch [4] |

Reference Spectrum 2: 1H-1,2,4-Triazole

The spectrum of 1H-1,2,4-triazole is characterized by a broad N-H stretch (which will be absent in our N-substituted target molecule) and distinct ring modes. [5][6]

Wavenumber (cm⁻¹) Intensity Assignment
~3126 Strong, Broad N-H Stretch (Absent in target molecule )
~3097, ~3032 Medium Aromatic C-H Stretch [5]
~1529 Medium C=N Ring Stretch [5]
~1483 Medium C=C Aromatic Stretch [5]
~1275 Strong Ring "Breathing" / C-H In-plane Bending

| ~1065, ~847 | Medium | Ring Vibrations [7] |

Predicted IR Spectrum for 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

By combining the features of the two reference molecules and accounting for the new C-N bond and the loss of the N-H bond, we can construct a detailed predictive table for the target compound. The electronic interaction between the triazole substituent and the bromopyridine ring may cause slight shifts in the ring vibration frequencies compared to the individual components.

Predicted Range (cm⁻¹)Probable IntensityAssignment & Rationale
3150 - 3050Medium - WeakAromatic C-H Stretch: Peaks originating from both the pyridine and triazole rings. Typically appear just above 3000 cm⁻¹. [8]
1610 - 1570Medium - StrongPyridine Ring Stretch (C=C, C=N): Analogous to the ~1575 cm⁻¹ band in 2-bromopyridine. [9]
1540 - 1510MediumTriazole Ring Stretch (C=N): Corresponds to the ~1529 cm⁻¹ band in 1,2,4-triazole. [5]
1480 - 1420StrongPyridine Ring Skeletal Vibrations: A complex set of strong bands characteristic of the pyridine core. [10]
1300 - 1250Medium - StrongTriazole Ring & C-N Stretch: Combination of triazole ring breathing and stretching of the new C-N bond linking the rings.
1150 - 1000MediumC-H In-plane Bending: Bending vibrations of C-H bonds on both rings.
850 - 750StrongC-H Out-of-plane Bending: Strong absorptions characteristic of the pyridine substitution pattern.
690 - 515MediumC-Br Stretch: Expected in the low-frequency region, characteristic of alkyl/aryl halides. [4][11]

Experimental Protocol: Acquiring High-Quality IR Data

To validate these predictions, a high-quality spectrum must be obtained. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

Methodology:

  • Background Collection: Ensure the ATR crystal surface is clean. Record a background spectrum with nothing on the crystal. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Application: Place a small amount (1-2 mg) of the solid 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.

G cluster_prep Preparation cluster_sample Measurement cluster_post Post-Processing Clean 1. Clean ATR Crystal Background 2. Collect Background Scan Clean->Background Apply 3. Apply Sample Powder Background->Apply Pressure 4. Apply Pressure Apply->Pressure Collect 5. Collect Sample Spectrum Pressure->Collect Process 6. Ratio to Background Collect->Process Clean_Post 7. Clean ATR Crystal Process->Clean_Post Analyze 8. Analyze Spectrum Clean_Post->Analyze

Caption: Standard experimental workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a rich tapestry of vibrational information that can be used for unambiguous structural confirmation. While an experimental spectrum is the ultimate arbiter, this guide provides a robust, predictive framework based on the analysis of its constituent fragments. Researchers should look for the disappearance of the triazole N-H stretch and the appearance of a complex fingerprint region that combines the features of both the bromopyridine and triazole rings. The most diagnostic peaks include the aromatic C-H stretches above 3000 cm⁻¹, a series of strong ring stretching bands between 1610-1420 cm⁻¹, and the characteristic C-Br stretch in the low-wavenumber region (below 700 cm⁻¹). By following the outlined experimental protocol, these predicted features can be confidently verified.

References

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. The Journal of Physical Chemistry A. [Link]

  • IR: alkyl halides - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. [Link]

  • Infrared and Raman Spectra of Pyridine N-Oxide. J-STAGE. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. National Center for Biotechnology Information (PMC). [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

  • FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

  • 2-Bromopyridine | C5H4BrN | CID 7973. PubChem. [Link]

  • Vibrational Spectral Analysis of Pyridine-2,6-Dicarbonyl Dichloride using ab-initio and DFT Calculations. Elixir International Journal. [Link]

  • Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. MDPI. [Link]

  • Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Sebha University Conference Proceedings. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • 1H-1,2,4-Triazole | C2H3N3 | CID 9257. PubChem. [Link]

  • Pyridine, 2-bromo-. NIST WebBook. [Link]

  • Infrared Frequency Lookup Tool. Specac Ltd. [Link]

  • Infrared (IR) spectroscopy. SlidePlayer. [Link]

  • Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in... ResearchGate. [Link]

  • Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI. [Link]

  • Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega. [Link]

  • The features of IR spectrum. SlidePlayer. [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • Low-frequency vibrational modes characterized in the calculated... ResearchGate. [Link]

  • 2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

Sources

Comparative

Advanced Purity Assessment Standards for 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Executive Summary & Strategic Context In the high-stakes landscape of pharmaceutical intermediate synthesis, 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1783937-64-3) serves as a critical scaffold, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of pharmaceutical intermediate synthesis, 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (CAS: 1783937-64-3) serves as a critical scaffold, particularly in the development of epigenetic modulators (e.g., LSD1 inhibitors) and kinase inhibitors. Its structural integrity hinges on a specific C-N bond formation between the pyridine ring (position 5) and the 1,2,4-triazole nitrogen (position 1).

However, the synthesis of this compound is plagued by a persistent chemical ambiguity: Regioisomerism . The reaction between 1,2,4-triazole and electrophilic pyridines yields a mixture of the desired 1H-isomer (N1-linked) and the undesired 4H-isomer (N4-linked). Standard generic purity assessments often fail to resolve these isomers, leading to "silent" impurities that crash downstream yields or skew biological assays.

This guide objectively compares three analytical performance standards—HPLC-UV , UPLC-MS/MS , and qNMR —to establish a "Gold Standard" protocol for certifying the purity of this specific intermediate.

The Core Challenge: Regioisomerism in Synthesis

To understand the assessment standard, one must understand the impurity profile. The synthesis typically involves a nucleophilic aromatic substitution (


) or copper-catalyzed coupling.
Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the bifurcation point where the critical impurity is generated.

SynthesisPath Start Starting Materials (2-bromo-5-fluoropyridine + 1,2,4-triazole) Reaction Reaction Conditions (Base, Heat, Solvent) Start->Reaction Target TARGET PRODUCT 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (N1-Linked, ~90%) Reaction->Target Major Pathway Impurity CRITICAL IMPURITY 2-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine (N4-Linked, ~10%) Reaction->Impurity Minor Pathway Downstream Downstream Coupling (Suzuki/Buchwald) Target->Downstream High Purity Input Impurity->Downstream Contamination Failure Process Failure (Poisoned Catalyst / Low Yield) Downstream->Failure If Impurity > 1.5%

Figure 1: Mechanistic divergence in the synthesis of 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine. The N4-isomer is the primary critical quality attribute (CQA).

Comparative Analysis of Assessment Methodologies

We evaluated three analytical methodologies for their ability to quantify the target compound and, crucially, resolve the N4-regioisomer.

Method A: Standard HPLC-UV (The Industry Baseline)
  • Mechanism: Reverse-phase chromatography with UV detection at 254 nm.

  • Pros: Cost-effective, robust, widely available.

  • Cons: The N1 and N4 isomers have identical molecular weights and very similar polarities. On standard C18 columns with generic gradients, they often co-elute, appearing as a single peak.

  • Verdict: Insufficient for critical release testing without specific column optimization.

Method B: UPLC-MS/MS (The Sensitivity Specialist)
  • Mechanism: Ultra-Performance LC with Triple Quadrupole Mass Spectrometry.

  • Pros: Extremely sensitive; can detect trace elemental impurities or precursors.

  • Cons: Since N1 and N4 isomers are isobaric (same mass), MS cannot distinguish them unless they are chromatographically separated. MS fragmentation patterns are often identical.

  • Verdict: Overkill for assay, but excellent for genotoxic impurity screening (if applicable).

Method C: qNMR (The Absolute Truth)
  • Mechanism: Quantitative Nuclear Magnetic Resonance using an internal standard (e.g., Maleic Acid).

  • Pros: Does not require a reference standard of the analyte. The chemical shift differences between N1 and N4 protons are distinct (N4 protons are chemically equivalent due to symmetry; N1 are not).

  • Cons: Lower sensitivity (LOD ~0.1%); high instrument cost; lower throughput.

  • Verdict: The Gold Standard for Reference Material Certification , but too slow for routine batch release.

Summary Data Table
FeatureHPLC-UV (Generic)HPLC-UV (Optimized)UPLC-MSqNMR
Regioisomer Resolution Poor (Co-elution risk)Excellent Good (if optimized)Definitive
Limit of Quantitation 0.05%0.05%< 0.01% 0.1%
Throughput HighHighMediumLow
Cost Per Sample $$

$

Suitability Rough CheckBatch Release Trace AnalysisStandard Calibration

The "Gold Standard" Protocol: Optimized HPLC-UV

To ensure scientific integrity and self-validation, we recommend the Optimized HPLC-UV Method . This protocol utilizes a column stationary phase capable of interacting with the distinct dipole moments of the triazole isomers.

Method Principles (Causality)

The N4-isomer is more symmetric and typically more polar than the N1-isomer. A standard C18 column may not retain the polar triazole sufficiently to separate the isomers. We utilize a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column, which offers alternative selectivity mechanisms (pi-pi interactions) to pull the isomers apart.

Step-by-Step Protocol

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Ammonium Formate (Buffer)

  • Reference Standard: 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine (>99% confirmed by qNMR).

Instrument Parameters:

  • Column: Kinetex F5 (Pentafluorophenyl) or Waters XSelect HSS T3, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Triazole absorption max).

  • Temperature: 35°C.

Gradient Profile:

  • 0.0 min: 5% B

  • 10.0 min: 40% B (Slow ramp to separate isomers)

  • 12.0 min: 90% B (Wash)

  • 15.0 min: 5% B (Re-equilibrate)

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between the Main Peak (N1) and the Regioisomer (N4).
    
  • Tailing Factor: < 1.5.

  • Retention Time: N4 isomer typically elutes before the N1 isomer on PFP phases due to higher polarity.

Analytical Workflow Decision Tree

This diagram guides the researcher through the logic of selecting the correct purity assessment path based on the synthesis stage.

Workflow Sample Crude Reaction Mixture TLC TLC Screening (Quick Check) Sample->TLC Decision1 Isomers Visible? TLC->Decision1 OptimizedHPLC Run Optimized HPLC-UV (PFP Column) Decision1->OptimizedHPLC Yes (or Unknown) GenericHPLC Generic C18 HPLC (Risk of Co-elution) Decision1->GenericHPLC No DataAnalysis Calculate Purity & RRT OptimizedHPLC->DataAnalysis GenericHPLC->OptimizedHPLC Inconclusive Results PassFail Spec: >98% Purity <0.5% N4-Isomer DataAnalysis->PassFail Release RELEASE BATCH PassFail->Release Pass Reprocess Recrystallize / Column PassFail->Reprocess Fail Reprocess->OptimizedHPLC Retest

Figure 2: Analytical decision tree ensuring detection of the critical N4-regioisomer impurity.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Reference for 1,2,4-triazole alkylation selectivity ratios).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 46882388. Retrieved from [Link]

Sources

Validation

Structural Elucidation of 2-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine: A Comparative Guide

Focus: Single Crystal X-ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives Executive Summary 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a critical heteroaromatic scaffold used in the synthesis of agrochemicals, me...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Single Crystal X-ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Executive Summary

2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a critical heteroaromatic scaffold used in the synthesis of agrochemicals, metallopharmaceuticals, and coordination polymers (MOFs).[1] Its structural integrity relies on the precise regiochemistry of the triazole attachment (N1 vs. N2/N4 linkage) and the steric environment of the bromine atom.[1]

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for determining the structure of this molecule.[1] While NMR is sufficient for routine identification, SC-XRD is identified as the authoritative method for resolving tautomeric ambiguity and defining solid-state packing interactions essential for drug formulation.[1]

Comparative Analysis: Performance & Utility

The following table contrasts the three primary methods for structural determination of halogenated triazolyl-pyridines.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1H/13C/NOESY) Method C: DFT (Computational)
Primary Output 3D atomic coordinates, bond lengths/angles, packing.[1]Connectivity, chemical environment, solution dynamics.[1]Energy minima, predicted geometry, HOMO/LUMO.[1]
Regioisomer Resolution Definitive. Distinguishes N1 vs N2 linkage unambiguously.Inferential. Requires NOESY/HMBC; can be ambiguous with triazole tautomers.[1]Supportive. Compares thermodynamic stability of isomers.[1]
Intermolecular Data Reveals

-

stacking and Halogen bonds (C-Br

N).[1]
None (unless solid-state NMR is used).[1]Predicted only (requires periodic boundary conditions).[1]
Sample Requirement High-quality single crystal (

mm).

5-10 mg dissolved in deuterated solvent.[1]
None (Virtual).[1]
Limitations Time-intensive crystallization; Bromine absorption.[1]Solvent effects may mask solid-state conformation.[1]Accuracy depends on basis set/functional choice.[1]
Expert Insight: Why SC-XRD Wins for this Molecule

For 2-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine , the N-N bond in the triazole ring and the nitrogen in the pyridine ring create a complex electron-rich system.[1]

  • Tautomerism: 1,2,4-triazoles can exhibit annular tautomerism.[1] In solution (NMR), the proton/bond placement may average out.[1] SC-XRD captures the molecule in a fixed, low-energy conformation, definitively proving the N1-linkage to the pyridine.[1]

  • Halogen Bonding: The Bromine at the C2 position is a prime candidate for halogen bonding (C-Br

    
    N) or halogen-halogen interactions (Type I/II).[1] These interactions dictate the melting point and solubility profile—data invisible to solution NMR.[1]
    

Experimental Protocol: Crystal Structure Determination

Phase 1: Synthesis & Purification

Note: High-purity material (>99%) is required for growing diffraction-quality crystals.[1]

Reaction: Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type coupling is recommended.[1]

  • Reactants: 2-bromo-5-iodopyridine (1.0 eq) + 1,2,4-triazole (1.2 eq).[1]

  • Catalyst: CuI (10 mol%), Ligand (e.g., L-proline or diamine), Base (K₂CO₃).[1]

  • Solvent: DMSO or DMF at 110°C for 12-24h.

  • Purification: Column chromatography (Ethyl Acetate/Hexane gradient). The 2-bromo group is less reactive than the 5-iodo, allowing selective coupling at the 5-position.[1]

Phase 2: Crystallization Strategy (The Critical Step)

The molecule possesses a polar triazole head and a lipophilic bromopyridine tail.[1] A dual-solvent system is necessary.[1]

  • Method A: Vapor Diffusion (Recommended) [1]

    • Dissolve 20 mg of pure compound in a minimal amount of THF or Dichloromethane (Inner vial).

    • Place the open inner vial into a larger jar containing Pentane or Hexane (precipitant).[1]

    • Seal and store at 4°C in the dark.

    • Mechanism: The volatile pentane slowly diffuses into the THF, increasing saturation gently to minimize nucleation sites and promote large crystal growth.[1]

  • Method B: Slow Evaporation

    • Dissolve in Ethanol/Water (9:1) .

    • Cover with parafilm and poke 3-5 small holes.[1]

    • Allow to stand at room temperature.

Phase 3: X-Ray Data Collection & Refinement

Instrument Setup:

  • Source: Mo-K\alpha (

    
     Å). Reason: Bromine (Br) is a heavy absorber.[1] Cu-K\alpha radiation would result in significant absorption errors.[1] Mo source minimizes this fluorescence.[1]
    
  • Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration of the terminal Bromine atom, improving resolution.[1]

Refinement Protocol (SHELXL):

  • Absorption Correction: Multi-scan (SADABS) is mandatory due to the Br atom (

    
     will be high).[1]
    
  • Disorder: Check the triazole ring for rotational disorder.

  • Anisotropic Refinement: Applied to all non-hydrogen atoms (C, N, Br).[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for characterizing this molecule.

StructuralDetermination Input Crude 2-bromo-5- (1H-1,2,4-triazol-1-yl)pyridine Purification Purification (Column Chromatography) Input->Purification PurityCheck Purity Check (1H NMR > 98%?) Purification->PurityCheck PurityCheck->Purification No (Recrystallize) Crystallization Crystallization (Vapor Diffusion: THF/Pentane) PurityCheck->Crystallization Yes CrystalCheck Single Crystal Obtained? Crystallization->CrystalCheck XRD SC-XRD Data Collection (Mo-Source, 100K) CrystalCheck->XRD Yes Alternative Fallback: Powder XRD + DFT Optimization CrystalCheck->Alternative No (Microcrystalline) StructureSol Structure Solution (Direct Methods/SHELXT) XRD->StructureSol Output Final CIF Data: - Space Group - Bond Lengths (C-Br) - Tautomer Confirmation StructureSol->Output

Caption: Workflow for isolating and determining the crystal structure of the target triazolyl-pyridine derivative.

Expected Structural Outcomes (Data Interpretation)

When analyzing the CIF (Crystallographic Information File) for this molecule, researchers should verify the following parameters against typical values for this class of heterocycles [1, 2]:

ParameterExpected RangeSignificance
Space Group Monoclinic (

or

)
Most common for planar aromatic systems.[1]
C-Br Bond Length

Å
Confirming

hybridization; elongation suggests halogen bonding.[1]
Twist Angle

Angle between Pyridine and Triazole planes.[1] Determines conjugation extent.
Intermolecular

Å (

-

)
Distance between pyridine centroids of adjacent molecules.[1]

Self-Validation Check:

  • Does the thermal ellipsoid of the Bromine atom look spherical? If it is elongated ("cigar-shaped"), absorption correction was insufficient or there is unmodeled disorder.[1]

  • Is the R-factor (R1) < 5%? For a molecule of this size with a heavy atom, R1 should ideally be near 3-4%.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Use this to search for analog structures like 2-(1,2,4-triazol-1-yl)pyridine)[1]

  • Wan, Y., et al. (2010). "2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone."[1] Acta Crystallographica Section E, 66(4), o986.[1] [Link] (Provides authoritative bond length comparisons for bromo-triazole systems)

  • Lakavath, R., et al. (2022). "Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives."[1] Research Square (Preprint). [Link] (Demonstrates synthesis and characterization workflows for similar pyridine-triazole hybrids)

Sources

Comparative

Differentiating 1,2,4-triazolyl from 1,2,3-triazolyl pyridine isomers

An in-depth understanding of heterocyclic regiochemistry is critical in modern drug discovery and materials science. Triazolyl pyridine scaffolds are privileged structures, but the positional isomerism of the triazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic regiochemistry is critical in modern drug discovery and materials science. Triazolyl pyridine scaffolds are privileged structures, but the positional isomerism of the triazole ring—specifically whether it is a 1,2,4-triazolyl or a 1,2,3-triazolyl derivative—drastically alters the molecule's hydrogen-bonding network, dipole moment, and biological target engagement[1].

Because these isomers often share identical molecular weights and similar chromatographic retention times, differentiating them requires a highly structured, multi-modal analytical strategy. As an application scientist, I rely on orthogonal techniques to build a self-validating data package. This guide outlines the definitive methodologies for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS).

Part 1: The Orthogonal Analytical Strategy

Relying on a single analytical method to assign regiochemistry is a common pitfall. For instance, 1H NMR alone is frequently ambiguous because the solitary triazole proton resonates in the densely populated aromatic region (8.0–9.0 ppm), overlapping with the pyridine protons. To ensure absolute structural confidence, we must employ an orthogonal workflow that cross-verifies electronic connectivity (via NMR) with thermodynamic fragmentation stability (via MS/MS).

Workflow Start Triazolyl Pyridine Isomer Mixture NMR 1H-15N HMBC NMR (Connectivity & N-shifts) Start->NMR MS ESI-MS/MS (Fragmentation Patterns) Start->MS Xray FT-IR Spectroscopy (Vibrational Modes) Start->Xray ID123 1,2,3-Triazolyl Pyridine (Contiguous N-N-N) NMR->ID123 Orthogonal Validation ID124 1,2,4-Triazolyl Pyridine (Separated N-C-N-N) NMR->ID124 MS->ID123 MS->ID124 Xray->ID123 Xray->ID124

Caption: Orthogonal analytical workflow for differentiating triazolyl pyridine isomers.

Part 2: Quantitative Data Comparison

The fundamental difference between the two isomers lies in their atomic sequence. The 1,2,3-triazole ring features three contiguous nitrogen atoms (N-N-N)[2], whereas the 1,2,4-triazole ring is interrupted by a carbon atom (N-C-N-N). This structural divergence manifests clearly in their spectral and spectrometric data.

Table 1: Key Analytical Differentiators for Triazolyl Pyridine Isomers

Analytical Target1,2,4-Triazolyl Pyridine1,2,3-Triazolyl Pyridine
1H NMR (DMSO-d6) H-3/H-5: ~8.2 – 8.8 ppmH-5: ~8.4 – 8.9 ppm
13C NMR C-3/C-5: ~145 – 155 ppmC-4/C-5: ~120 – 135 ppm
15N NMR (HMBC) Non-contiguous nitrogen shiftsContiguous nitrogen shifts
MS/MS Neutral Loss -27 Da (Loss of HCN) or -RCN-28 Da (Loss of N2)
IR Spectroscopy Strong C=N stretch (1560-1640 cm⁻¹)Distinct N=N stretch (1550-1570 cm⁻¹)

Part 3: 1H-15N HMBC NMR Profiling

The Causality of the Method: Standard 1D 13C NMR can be insensitive, and 1H NMR is prone to signal overlap. However, 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) indirectly measures 15N chemical shifts via long-range proton couplings at natural isotopic abundance[3]. Because the nitrogen environments in 1,2,3-triazoles and 1,2,4-triazoles are electronically distinct, mapping the 2-bond (²J_HN) and 3-bond (³J_HN) couplings from the pyridine protons to the triazole nitrogens provides an unambiguous connectivity map.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 600 µL of DMSO-d6. Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the signals and locking the tautomeric equilibrium better than non-polar solvents.

  • Probe Calibration: Tune the NMR probe to 1H (e.g., 500 MHz) and 15N (50.6 MHz) frequencies.

  • Parameter Setup: Set the long-range coupling constant evolution delay to target J_HN = 5–8 Hz. This is the optimal window for capturing ³J_HN couplings across aromatic heterocycles.

  • Self-Validating Step: Before analyzing the HMBC data, acquire a 1H-1H COSY spectrum to unambiguously assign the pyridine ring protons. These assigned pyridine protons must be used as internal "anchors" to trace connectivity into the unassigned triazole ring.

  • Data Acquisition & Processing: Acquire the 2D spectrum with a minimum of 256 increments in the indirect (15N) dimension. Apply zero-filling and a squared sine-bell apodization function to enhance cross-peak resolution.

Part 4: Tandem Mass Spectrometry (MS/MS) Fragmentation

The Causality of the Method: Gas-phase fragmentation under Collision-Induced Dissociation (CID) is dictated by the thermodynamic stability of the leaving groups. 1,2,3-triazoles contain a contiguous N-N-N sequence, making them highly susceptible to extruding a thermodynamically stable nitrogen molecule (N2, 28 Da)[4]. In stark contrast, the 1,2,4-triazole ring cannot easily lose N2 due to the intervening carbon atom; instead, it undergoes a higher-energy ring cleavage to expel hydrogen cyanide (HCN, 27 Da) or a nitrile derivative.

MSFragmentation Parent [M+H]+ Precursor Ion T123 1,2,3-Triazolyl Isomer Parent->T123 T124 1,2,4-Triazolyl Isomer Parent->T124 Rearrange Azirine Rearrangement (Low Energy) T123->Rearrange CID Cleavage Ring Cleavage (High Energy) T124->Cleavage CID Frag123 [M+H - N2]+ (Δm/z = -28.006) Frag124 [M+H - HCN]+ (Δm/z = -27.011) Rearrange->Frag123 Cleavage->Frag124

Caption: Divergent CID mass spectrometry fragmentation pathways of triazolyl pyridine isomers.

Step-by-Step Methodology:

  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validating Step: Confirm the precursor ion's exact mass (within a 5 ppm error margin) in the full-scan MS1 spectrum. This rules out isobaric interferences before proceeding to fragmentation analysis.

  • Isolation & Fragmentation: Isolate the [M+H]+ precursor ion in Q1. Apply a Collision Energy (CE) ramp from 15 to 40 eV using argon as the collision gas in Q2.

  • Analysis: Scan the product ions in Q3. A dominant, low-energy neutral loss of 28.006 Da definitively confirms the 1,2,3-triazole core. A loss of 27.011 Da (or a substituent-specific nitrile loss) confirms the 1,2,4-triazole core.

References

  • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. 3

  • Di Porzio, A., et al. "Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds." Pharmaceuticals (Basel). 1

  • MDPI. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." International Journal of Molecular Sciences. 4

  • Gao, W. C., et al. "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry." ACS Omega. 2

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.